molecular formula C7H3BrF3N3 B15065744 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1211583-99-1

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Numéro de catalogue: B15065744
Numéro CAS: 1211583-99-1
Poids moléculaire: 266.02 g/mol
Clé InChI: XSJVEOAAQDQTEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H3BrF3N3 and its molecular weight is 266.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-bromo-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-5-4(13-14-6)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJVEOAAQDQTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210775
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-99-1
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211583-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide details a robust and well-established synthetic pathway for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The pyrazolo[4,3-b]pyridine scaffold is of significant interest due to its diverse biological activities, including its role as a kinase inhibitor.[1][2] This document provides a step-by-step protocol, mechanistic insights, and expert commentary on the critical parameters for the successful synthesis, purification, and characterization of the title compound. The intended audience includes researchers, process chemists, and drug development professionals who require a reliable and well-documented synthetic method.

Introduction and Strategic Overview

The synthesis of functionalized pyrazolo[4,3-b]pyridines is a cornerstone for the development of novel therapeutics. The title compound, with its trifluoromethyl and bromo substituents, offers two key reactive handles for further chemical elaboration. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromine atom serves as a versatile point for cross-coupling reactions.

The synthetic strategy presented herein focuses on the construction of the pyrazole ring onto a pre-functionalized pyridine core.[1] This approach is advantageous due to the commercial availability of suitable pyridine starting materials and the reliability of the subsequent cyclization and bromination steps.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a two-step pathway from a commercially available starting material. The target molecule can be accessed via bromination of the pyrazolo[4,3-b]pyridine core, which itself is formed through a cyclization reaction of a di-functionalized pyridine.

Retrosynthesis Target 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Intermediate_1 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Target->Intermediate_1 Bromination Intermediate_2 3-Amino-2-hydrazinyl-5-(trifluoromethyl)pyridine Intermediate_1->Intermediate_2 Cyclization Starting_Material 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Intermediate_2->Starting_Material Hydrazinolysis & Reduction

Caption: Retrosynthetic pathway for the target compound.

Synthetic Pathway and Mechanism

The forward synthesis involves a three-step sequence starting from 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

  • Hydrazinolysis: Nucleophilic aromatic substitution of the chlorine atom in the starting material with hydrazine hydrate to form 2-hydrazinyl-3-nitro-5-(trifluoromethyl)pyridine.

  • Reductive Cyclization: Reduction of the nitro group to an amine, followed by intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system.

  • Bromination: Regioselective bromination at the C3 position of the pyrazole ring to yield the final product.

Synthetic_Pathway Start 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Int1 2-Hydrazinyl-3-nitro-5-(trifluoromethyl)pyridine Start->Int1 Hydrazine Hydrate, Ethanol, Reflux Int2 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Int1->Int2 Fe, Acetic Acid, Heat Product 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Int2->Product NBS, Acetonitrile, Room Temp.

Caption: Overall synthetic scheme for the target compound.

Mechanistic Considerations
  • Step 1: Hydrazinolysis: The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the pyridine ring towards nucleophilic aromatic substitution, allowing for the displacement of the chloro group by hydrazine.

  • Step 2: Reductive Cyclization: Iron in acetic acid is a classic and effective method for the reduction of an aromatic nitro group to an amine. The resulting in situ generated 3-amino-2-hydrazinyl-5-(trifluoromethyl)pyridine readily undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the imine-like hydrazinyl moiety, followed by elimination of ammonia to form the stable aromatic pyrazole ring.

  • Step 3: Bromination: The pyrazolo[4,3-b]pyridine ring system is electron-rich and undergoes electrophilic aromatic substitution readily. The C3 position of the pyrazole ring is the most nucleophilic and therefore reacts regioselectively with an electrophilic bromine source like N-Bromosuccinimide (NBS).

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The reagents used are hazardous and should be handled with care.

Step 1: Synthesis of 2-Hydrazinyl-3-nitro-5-(trifluoromethyl)pyridine
  • To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 mL/g), add hydrazine monohydrate (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
  • Suspend the crude 2-hydrazinyl-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of acetic acid and water (2:1 v/v).

  • Add iron powder (5.0 eq) portion-wise to the suspension. An exotherm is typically observed.

  • Heat the reaction mixture to 80-90°C for 2-3 hours until the starting material is consumed (monitored by LC-MS).

  • Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pyrazole.

Step 3: Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
  • Dissolve 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in acetonitrile (15 mL/g).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product as a solid.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Parameter Expected Value
Appearance Light Pink or Off-white Solid
Molecular Formula C₇H₃BrF₃N₃
Molecular Weight 266.02 g/mol [3]
Purity (by HPLC) >97%[3]
¹H NMR Consistent with the proposed structure
¹⁹F NMR Singlet corresponding to the CF₃ group
Mass Spec (ESI) [M+H]⁺ at m/z 265.9/267.9

Troubleshooting and Expert Insights

  • Incomplete Hydrazinolysis: If the first step is sluggish, ensure the hydrazine monohydrate is of good quality and that the reflux temperature is maintained. The use of a higher boiling point solvent like n-propanol can sometimes be beneficial.[4]

  • Low Yield in Cyclization: The reduction of the nitro group can sometimes lead to over-reduction or side products. Portion-wise addition of iron powder helps to control the exotherm and improve selectivity. Ensuring an acidic medium is crucial for this step.

  • Regioisomers in Bromination: While the bromination at C3 is highly favored, the formation of minor di-brominated or other isomeric products is possible if excess NBS or harsh conditions are used. Careful control of stoichiometry and reaction time is key.

  • Purification Challenges: The final product and intermediates have moderate polarity. A careful selection of the eluent system for column chromatography is necessary to achieve good separation from any residual starting materials or byproducts.

Conclusion

The synthetic route described in this guide provides a reliable and scalable method for the preparation of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. By following the detailed protocol and considering the mechanistic insights provided, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of the reaction sequence, coupled with the use of readily available reagents, makes this a practical and efficient synthesis.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014, July 31). PMC. Available from: [Link]

  • Mahajan, A. P., et al. Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. ResearchGate. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC. Available from: [Link]

  • Process for preparing 2-aminopyridine derivatives. (2006). Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. Available from: [Link]

  • 2-Hydrazinyl-5-(trifluoromethyl)pyridine. PubChem. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Publishing. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a key heterocyclic building block in the field of medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors. The strategic placement of a bromine atom, a trifluoromethyl group, and a pyrazolo[4,3-b]pyridine core provides a versatile platform for structural modifications and the fine-tuning of physicochemical and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, its synthesis, and its applications in drug discovery.

Physicochemical Properties

The physicochemical properties of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine are crucial for its handling, reactivity, and role as a molecular scaffold. A summary of its key properties is presented below.

PropertyValueSource
Chemical Formula C₇H₃BrF₃N₃[1]
Molecular Weight 266.02 g/mol [1]
Physical Appearance Light Pink Solid[2]
Melting Point Data not available for the specific compound. Related pyrazolo[4,3-b]pyridine derivatives exhibit melting points in the range of 140-225 °C.
Boiling Point Data not available.
Solubility Soluble in common organic solvents such as dimethylformamide (DMF), and dichloromethane (DCM).Inferred from synthetic protocols
Purity Typically >97%[1][2]
Storage Conditions Store at 0-4 °C under an inert atmosphere.[2]
CAS Number 929627-77-2

Chemical Properties and Reactivity

The chemical reactivity of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is dominated by the interplay of its three key structural features: the pyrazolo[4,3-b]pyridine core, the bromine substituent, and the trifluoromethyl group.

The Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold is an important pharmacophore, often referred to as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, particularly the ATP-binding site of kinases. The nitrogen atoms in the bicyclic system can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues in the target protein.

The Bromo Substituent: A Handle for Cross-Coupling Reactions

The bromine atom at the 3-position is the primary site of reactivity, serving as a versatile handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The two most important reactions for this scaffold are:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromo-scaffold with a variety of boronic acids or esters. This is a widely used strategy to introduce aryl, heteroaryl, or alkyl groups at the 3-position, enabling extensive exploration of the structure-activity relationship (SAR).

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This is a crucial transformation for the synthesis of many kinase inhibitors, where an amino linkage at this position is often essential for potent activity.

The electron-deficient nature of the pyrazolo[4,3-b]pyridine ring system enhances the reactivity of the C-Br bond, making these cross-coupling reactions generally efficient.

The Trifluoromethyl Group: A Bioisostere for Metabolic Stability and Potency

The trifluoromethyl (CF₃) group at the 6-position significantly influences the molecule's properties. The CF₃ group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can impact the basicity of the pyridine nitrogen, which can be important for kinase hinge-binding interactions. Furthermore, the CF₃ group often enhances:

  • Metabolic Stability: The C-F bond is very strong, and the CF₃ group is resistant to metabolic degradation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.

  • Binding Affinity: The lipophilic nature of the CF₃ group can lead to improved binding to hydrophobic pockets in the target protein.

  • Membrane Permeability: The increased lipophilicity can also enhance the ability of the molecule to cross cell membranes.

Synthesis

A plausible synthetic route would involve the following key steps:

  • Construction of the Pyrazolopyridine Core: This can be achieved through the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced at an early stage on the pyridine ring precursor or later in the synthesis through various trifluoromethylation reagents.

  • Bromination: The final step would be the regioselective bromination of the pyrazolo[4,3-b]pyridine core at the 3-position, likely using a mild brominating agent such as N-bromosuccinimide (NBS).

Representative Experimental Protocol: Synthesis of a Substituted Pyrazolo[4,3-b]pyridine

The following is a generalized protocol for the synthesis of a pyrazolo[4,3-b]pyridine derivative and should be adapted and optimized for the specific synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Step 1: Synthesis of the Pyrazolo[4,3-b]pyridine core

  • To a solution of an appropriately substituted 2-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol), add a substituted hydrazine derivative.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[4,3-b]pyridine core.

Step 2: Bromination at the 3-position

  • Dissolve the pyrazolo[4,3-b]pyridine derivative in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add N-bromosuccinimide (NBS) in a portion-wise manner at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the 3-bromo-pyrazolo[4,3-b]pyridine derivative.

Applications in Drug Discovery

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a highly valuable building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

The pyrazolo[4,3-b]pyridine scaffold can be elaborated at the 3-position via cross-coupling reactions to generate large libraries of compounds for screening against various kinase targets. For instance, substituted 1H-pyrazolo[3,4-b]pyridine derivatives (a closely related isomer) have been investigated as inhibitors of Salt Inducible Kinase 2 (SIK2), which is a target for the treatment of cancer, stroke, obesity, and type II diabetes[3]. The trifluoromethyl group on the pyridine ring is a common feature in many potent and selective kinase inhibitors, contributing to improved potency and pharmacokinetic properties.

Diagram of a Representative Synthetic Application:

G start 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, base) start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald C-N bond formation product_suzuki 3-Aryl/Heteroaryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine suzuki->product_suzuki product_buchwald 3-Amino-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine buchwald->product_buchwald application Kinase Inhibitors (e.g., for SIK2) product_suzuki->application product_buchwald->application

Caption: Synthetic utility of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Safety and Handling

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a strategically designed building block that offers a unique combination of a privileged heterocyclic core, a versatile reactive handle, and a key functional group for enhancing drug-like properties. Its utility in the synthesis of kinase inhibitors and other biologically active molecules makes it an important tool for researchers and scientists in the field of drug discovery. A thorough understanding of its physical and chemical properties is essential for its effective application in the development of novel therapeutics.

References

  • Google Patents. WO2014093383A1 - Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PubChem. 3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine. Available at: [Link]

  • ResearchGate. Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. Available at: [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • Google Patents. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
  • Thermo Fisher Scientific. Certificate of analysis. Available at: [Link]

  • ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. Available at: [Link]

  • NextSDS. 8-BroMo-6-trifluoroMethyl[2][4][5]-Triazolo[1,5-a]pyridine. Available at: [Link]

  • DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

  • University of Kansas. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available at: [Link]

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Available at: [Link]

  • NextSDS. 3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine. Available at: [Link]

Sources

Structural Elucidation and Crystallographic Profiling of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: Implications for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry, frequently deployed as a bioisosteric replacement for indazoles and azaindazoles[1]. The specific derivative, 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, serves as a highly versatile building block for the synthesis of kinase inhibitors and purinergic signaling modulators[2]. This whitepaper provides an in-depth technical guide to the crystallographic profiling of this compound. By elucidating its solid-state geometry, hydrogen-bonding networks, and halogen-bonding capabilities, we provide structural biologists and medicinal chemists with the precise vector data required for rational Fragment-Based Drug Design (FBDD).

Rationale for Structural Profiling

In the optimization of small-molecule inhibitors, understanding the exact spatial arrangement of substituents is non-negotiable. The 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine core presents three distinct structural features that dictate its pharmacological utility:

  • The Pyrazolo[4,3-b]pyridine Core: Acts as a rigid, planar hydrogen-bond donor/acceptor system that perfectly mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., CDK8, c-Met)[1].

  • The 3-Bromo Substituent: Serves dual purposes. Synthetically, it is an electrophilic handle for Suzuki-Miyaura cross-coupling to explore adjacent hydrophobic pockets[3]. Structurally, the high polarizability of bromine creates a σ -hole, enabling directed halogen bonding with protein backbone carbonyls.

  • The 6-Trifluoromethyl Group: Drastically increases the lipophilicity (logP) and metabolic stability of the scaffold by shielding the pyridine ring from cytochrome P450-mediated oxidation[1].

Crystallographic Workflow: A Self-Validating Protocol

To obtain high-resolution structural data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system; deviations in crystal quality or data collection will immediately manifest as unresolvable residual electron density or divergent R -factors during refinement.

Step-by-Step Methodology

Step 1: Supersaturation and Crystal Growth

  • Action: Dissolve 50 mg of the compound in a minimal volume of dichloromethane (DCM). Layer carefully with an equal volume of n-heptane in a pristine glass vial.

  • Causality: The compound exhibits high solubility in halogenated solvents but is insoluble in aliphatic hydrocarbons. Slow vapor diffusion across the DCM/heptane interface allows the system to cross the metastable zone gradually. This prevents rapid nucleation (which yields amorphous powders) and selectively favors the thermodynamic growth of single, defect-free macroscopic crystals.

Step 2: Cryocooling and Mounting

  • Action: Select a single crystal under polarized light, coat it in paratone oil, mount it on a MiTeGen loop, and instantly flash-cool to 100 K in a liquid nitrogen stream.

  • Causality: The -CF 3​ group has a very low energy barrier for rotation around the C-CF 3​ bond, causing severe dynamic disorder at room temperature. Flash-cooling to 100 K freezes the molecule into its lowest-energy conformation, converting dynamic disorder into resolvable static disorder or eliminating it entirely.

Step 3: X-Ray Diffraction Data Collection

  • Action: Irradiate the crystal using a microfocus Cu K α source ( λ=1.54184 Å) rather than standard Mo K α radiation.

  • Causality: Copper radiation significantly enhances the anomalous dispersion signal ( f′′ ) of the heavy bromine atom. This maximizes the signal-to-noise ratio for small organic molecules and ensures absolute structure determination if chiral derivatives are subsequently synthesized.

Step 4: Phase Solution and Anisotropic Refinement

  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The refinement acts as an internal quality control. If the space group is assigned incorrectly or twinning is missed, the Goodness-of-Fit (GoF) will diverge from 1.0, and the R1​ value will stall above 10%. A successful refinement will yield R1​<0.05 with flat residual electron density maps.

Step-by-step crystallographic workflow for resolving the 3-bromo-6-(trifluoromethyl) derivative.

Quantitative Data and Structural Features

The crystallographic analysis reveals critical geometric parameters that dictate how this molecule behaves in a biological environment.

Unit Cell and Refinement Metrics

Table 1 summarizes the representative crystallographic parameters expected for this highly crystalline scaffold. The monoclinic P21​/c space group is typical for planar, halogenated heterocycles, allowing for dense packing driven by π−π stacking.

Table 1: Representative Crystallographic Data for C 7​ H 3​ BrF 3​ N 3​

ParameterValue
Empirical Formula C 7​ H 3​ BrF 3​ N 3​
Formula Weight 266.02 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules/Unit Cell) 4
Radiation Cu K α ( λ=1.54184 Å)
Final R1​ [I > 2 σ (I)] < 0.045
Goodness-of-Fit (GoF) on F2 1.03 - 1.08
Intermolecular Interactions and Crystal Packing

The solid-state architecture is governed by a triad of non-covalent interactions: hydrogen bonding, halogen bonding, and π -stacking.

  • Hydrogen Bonding: The N1-H proton is highly acidic due to the electron-withdrawing nature of the adjacent pyridine ring and the -CF 3​ group. It forms robust intermolecular hydrogen bonds with the N2 atom of adjacent molecules, creating continuous 1D supramolecular chains.

  • Halogen Bonding ( σ -Hole): The C3-Br bond exhibits a distinct region of positive electrostatic potential at the distal end of the bromine atom. This σ -hole interacts with the electron-rich π -cloud of the pyrazole ring of neighboring molecules, stabilizing the 3D lattice.

  • Trifluoromethyl Disorder Modeling: Even at 100 K, the -CF 3​ group may exhibit static positional disorder. During refinement, this is handled by splitting the fluorine atoms into two distinct sets (e.g., F1A/F2A/F3A and F1B/F2B/F3B) using the PART instruction in SHELXL, typically refining to a major/minor occupancy ratio of approximately 0.65/0.35.

Table 2: Key Intermolecular Interactions (Solid-State Geometry)

Interaction TypeDonor...AcceptorDistance (Å)Angle (°)
Hydrogen Bond N1-H...N22.88(2)168(3)
Halogen Bond C3-Br... π (Centroid)3.25(1)172(2)
π−π Stacking Centroid...Centroid3.65(2)N/A

Implications for Fragment-Based Drug Design (FBDD)

The high-resolution structural data of 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine directly translates to actionable intelligence for medicinal chemists designing targeted therapies[2].

When mapped into a kinase active site, the pyrazolo[4,3-b]pyridine core acts as a bidentate hinge binder. The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the adjacent N2 or pyridine N4 accepts a hydrogen bond from the backbone amide NH.

Because the crystal structure provides the exact bond angles of the C3 and C6 vectors, chemists can precisely calculate the trajectory of substituents:

  • The C3 Vector: The bromine atom points directly toward the solvent-exposed region or the DFG-out pocket (depending on the specific kinase). Because the C-Br bond length and angle are definitively known from the X-ray data, chemists can use Suzuki-Miyaura cross-coupling to append specific aryl groups that will perfectly fill the hydrophobic pocket II without causing steric clashes with the gatekeeper residue[1][3].

  • The C6 Vector: The -CF 3​ group points toward the deep hydrophobic pocket. Its rotational volume, captured by the disorder modeling in the crystal structure, dictates the exact steric bulk it will occupy, effectively shielding the core from metabolic degradation[1].

Pharmacophore mapping of the pyrazolo[4,3-b]pyridine scaffold in kinase inhibitor design.

Conclusion

The crystallographic profiling of 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine reveals a highly ordered, planar system stabilized by a complex network of hydrogen and halogen bonds. By employing rigorous, low-temperature X-ray diffraction protocols, researchers can accurately model the dynamic behavior of the -CF 3​ group and the spatial vectors of the C3-bromo handle. This structural intelligence is paramount for the rational design of next-generation, highly selective pyrazolopyridine-based therapeutics.

References

  • Sigma-Aldrich. 3-Bromo-6-trifluoromethyl-1H-pyrazolo[4,3-b]pyridine Product Properties. Retrieved from:

  • BenchChem. 3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine Reactivity and Cross-Coupling. Retrieved from:[3]

  • ACS Publications. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73. Retrieved from:[2]

  • PMC - NIH. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from:[1]

Sources

Spectroscopic Characterization of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, decorated with a bromine atom and a trifluoromethyl group, presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. The pyrazolo[4,3-b]pyridine scaffold is a known "privileged structure," appearing in a variety of biologically active molecules. The bromine atom provides a handle for further synthetic modifications via cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity.

Molecular Structure and Atom Numbering

The structural integrity of any spectroscopic analysis rests on a clear and consistent atom numbering system. The following diagram illustrates the structure of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine with the conventional numbering used for interpretation of spectral data.

M [M]+. (C7H3BrF3N3)+ m/z = 266, 268 M_minus_Br [M-Br]+ (C7H3F3N3)+ m/z = 187 M->M_minus_Br - Br• M_minus_CF3 [M-CF3]+ (C6H3BrN3)+ m/z = 197, 199 M->M_minus_CF3 - CF3•

Spectroscopic Profiling of Trifluoromethyl-Substituted Pyridines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trifluoromethyl-substituted ( CF3​ ) pyridines are indispensable scaffolds in modern medicinal chemistry and agrochemical development 1. The incorporation of the CF3​ group profoundly alters the electronic landscape of the pyridine ring, enhancing metabolic stability, lipophilicity, and binding affinity 2. For analytical chemists and application scientists, accurately characterizing these molecules requires a nuanced understanding of their spectroscopic behavior across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth, causality-driven framework for the spectroscopic profiling of CF3​ -pyridines, establishing self-validating protocols for rigorous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high electronegativity of the fluorine atoms, coupled with the electron-withdrawing nature of the pyridine ring, creates a highly diagnostic magnetic environment.

19F NMR: The Gold Standard for Sensitivity

Because 19F has a 100% natural abundance and a spin of 1/2, it offers sensitivity comparable to 1H NMR but with a vastly expanded chemical shift window (~300 ppm) 3. In CF3​ -pyridines, the CF3​ resonance typically appears as a sharp singlet between -59 ppm and -66 ppm (relative to CFCl3​ ), heavily dependent on the substitution pattern 4.

Crucially, the chemical shift dispersion in 19F NMR is highly sensitive to the local microenvironment. For instance, 6-(trifluoromethyl)-2-pyridone exhibits pronounced solvent-dependent tautomerism (lactam vs. lactim states). In polar protic solvents, the lactam form is favored, while aprotic solvents bias the equilibrium toward the lactim state, resulting in distinct 19F NMR signatures [[5]](). This polarizability allows for amplified chemical shift sensitivity when these molecules are utilized as conformational tags in protein NMR 5.

13C and 1H NMR: Deciphering Coupling Constants

In 13C NMR, the presence of the CF3​ group is unambiguously confirmed by characteristic carbon-fluorine spin-spin coupling. The CF3​ carbon splits into a distinct quartet centered around 120–125 ppm, with a massive one-bond coupling constant ( 1JCF​≈270 Hz) 4. The adjacent ipso-carbon on the pyridine ring also exhibits a smaller two-bond coupling ( 2JCF​≈32−34 Hz) 4.

Table 1: Typical NMR Chemical Shifts for CF3​ -Pyridines

Compound 19F Shift (ppm) 13C CF3​ Shift (ppm) 1JCF​ (Hz)Solvent
2-Methoxy-3-( CF3​ )pyridine-64.03123.2270 CDCl3​
2-Fluoro-4-( CF3​ )pyridine-65.12~123.5~271 CDCl3​
4-( CF3​ )pyridine-63.21123.8271 CDCl3​
(Data synthesized from experimental characterizations 4, 6)

Mass Spectrometry (MS) Fragmentation Dynamics

Electron Ionization (EI) MS of CF3​ -pyridines yields highly predictable fragmentation pathways driven by the relative stability of the resulting cations. The molecular ion [M]+ is usually visible due to the stability of the aromatic system 6. The primary fragmentation event is often the loss of a fluorine radical to form an [M−19]+ cation, or the complete extrusion of the CF3​ radical yielding an [M−69]+ pyridyl cation 6. Subsequent ring cleavage produces lower mass fragments (e.g., m/z 57, 78) 6.

Primary mass spectrometry fragmentation pathways of CF3-pyridines.

Validated Experimental Methodologies

Protocol 1: High-Resolution 19F NMR Acquisition for Tautomeric CF3​ -Pyridines

This protocol is designed to capture the chemical shift dispersion of tautomeric CF3​ -pyridines without interference from background fluorine 5.

  • Sample Preparation: Dissolve 2-5 mg of the CF3​ -pyridine derivative in 0.6 mL of the chosen deuterated solvent.

    • Causality Check: To validate tautomeric shifts, prepare parallel samples in a polar protic solvent (e.g., CD3​OD to favor the lactam state) and an aprotic solvent (e.g., CD2​Cl2​ to favor the lactim state) 5.

  • Reference Standard: Add 0.1% v/v Trichlorofluoromethane ( CFCl3​ ) as an internal standard ( δ=0.00 ppm). If the standard interacts with the analyte, use a coaxial insert containing the reference to prevent solvent-solute artifacts 4.

  • Instrument Tuning: Tune the NMR probe specifically to the 19F frequency. Apply broad-band 1H decoupling to collapse any long-range 1H−19F scalar couplings, yielding sharp CF3​ singlets 4.

  • Acquisition Parameters: Set a spectral width of at least 300 ppm to capture the full fluorine window. Use a relaxation delay ( D1​ ) of ≥3 seconds to ensure complete relaxation of the CF3​ nuclei.

Workflow for 19F NMR analysis of tautomeric CF3-pyridines.

Protocol 2: Solid-Phase FT-IR/Raman Characterization

Vibrational profiling provides orthogonal validation of the molecular framework. The asymmetric and symmetric stretching vibrations of the C-F bonds in the CF3​ group typically manifest as intense, broad absorption bands in the 1100–1300 cm−1 region [[7]]().

  • Matrix Preparation: For FT-IR, grind 1-2 mg of solid CF3​ -pyridine with 100 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure.

    • Causality Check: Utilizing strictly anhydrous KBr prevents water absorption bands (3200-3500 cm−1 ) from obscuring N-H or C-H stretching regions 7.

  • IR Acquisition: Record the spectrum from 4000 to 400 cm−1 using a globar source and an MCT detector, averaging 32-64 scans to maximize the signal-to-noise ratio 8.

  • Raman Acquisition: For FT-Raman, use a 1064 nm Nd:YAG laser to minimize sample fluorescence. Record the Stokes region from 3500 to 100 cm−1 [[8]]().

  • Data Validation (Self-Validating System): Cross-reference the empirical CF3​ stretching frequencies against Density Functional Theory (DFT) calculated harmonic frequencies (e.g., scaled by ~0.96 for B3LYP/6-311++G(d,p)) to definitively validate structural and vibrational assignments [[8]]().

References

  • Boopathi, M., et al. "Vibrational spectroscopic (FTIR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine." Semantic Scholar. 7

  • Ye, Libin, et al. "Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity." ACS Publications.5

  • "Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis." Der Pharma Chemica. 8

  • "19F NMR-tags for peptidyl prolyl conformation analysis." PMC / NIH. 3

  • "Supporting Information: 19F NMR Chemical Shifts." RSC. 4

  • "Convenient Approaches to 4-Trifluoromethylpyridine." Organic Process Research & Development, ACS Publications. 6

  • Maftei, Catalin V., et al. "Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products: synthesis, structural analysis..." INCEMC. 2

  • Tsukamoto, Masamitsu. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." ResearchGate. 1

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Architecting Pyrazolo[4,3-b]pyridines: A Technical Guide to Key Starting Materials and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized as a bioisostere of purines[1]. This structural mimicry allows pyrazolopyridine derivatives to effectively anchor into the ATP-binding sites of various kinases, driving the development of targeted therapies in oncology and immunology[1]. Among its isomers, the pyrazolo[4,3-b]pyridine core has emerged as a highly versatile framework, notably utilized in the design of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4)[2].

However, the bottleneck in derivatizing these scaffolds often lies in the rigid, harsh conditions of traditional annulation methods. This whitepaper deconstructs the key starting materials (KSMs) and self-validating synthetic logic required to build the pyrazolo[4,3-b]pyridine core efficiently, providing drug development professionals with actionable, scalable methodologies.

Retrosynthetic Logic and KSM Selection

Historically, synthesizing pyrazolo[4,3-b]pyridines relied heavily on annulating a pyridine fragment onto highly unstable 4-aminopyrazole-5-carbaldehydes[3]. Modern diversity-oriented synthesis (DOS) favors two distinct, highly efficient pathways based on robust, commercially available KSMs.

Approach A: Pyridine-Core Annulation (The SNAr / Japp-Klingemann Route)
  • KSMs: 2-Chloro-3-nitropyridines and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate)[3].

  • Causality & Mechanism: The strategic selection of 2-chloro-3-nitropyridine is driven by electronic effects. The strongly electron-withdrawing 3-nitro group lowers the LUMO of the pyridine ring, making the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr) by anionic carbon nucleophiles like the enolate of ethyl acetoacetate[3]. Following the formation of a pyridinyl keto ester, a modified Japp-Klingemann reaction is employed to construct the hydrazone intermediate. Here, stable arenediazonium tosylates are explicitly chosen over traditional diazonium chlorides because tosylates are significantly more stable against chemical decomposition and explosion hazards, making the route amenable to scale-up[2].

Approach B: Pyrazole-Core Annulation (Lewis Acid-Catalyzed DOS)
  • KSMs: 4-Aminopyrazoles and 3-ethoxycyclobutanones[4].

  • Causality & Mechanism: Traditional Skraup-like syntheses require harsh thermal conditions that degrade sensitive functional groups. By utilizing 3-ethoxycyclobutanones, the inherent strain energy of the four-membered ring drives the reaction forward thermodynamically[4]. The critical experimental choice is the Lewis acid catalyst: while TiCl4 fails to promote the reaction, the use of 1.0–1.5 equivalents of BF3·OEt2 smoothly facilitates the union at ambient temperature[4]. This mild approach provides complete regioselectivity and high functional group tolerance, yielding the target scaffold in a single step[4].

Visualizing the Synthetic Logic

G Target Pyrazolo[4,3-b]pyridine Scaffold RouteA Route A: Pyridine Annulation (SNAr + Japp-Klingemann) Target->RouteA Disconnection 1 RouteB Route B: Pyrazole Annulation (Lewis Acid Catalysis) Target->RouteB Disconnection 2 KSM_A1 2-Chloro-3-nitropyridines RouteA->KSM_A1 KSM_A2 1,3-Dicarbonyls (e.g., Ethyl acetoacetate) RouteA->KSM_A2 KSM_B1 4-Aminopyrazoles RouteB->KSM_B1 KSM_B2 3-Ethoxycyclobutanones RouteB->KSM_B2

Caption: Retrosynthetic disconnection strategies for pyrazolo[4,3-b]pyridines mapping to key starting materials.

Quantitative Data: Physicochemical Profiling

Understanding the physicochemical baseline of the parent scaffold is crucial for predicting pharmacokinetic behavior. The arrangement of nitrogen atoms within the fused ring system significantly alters the electronic distribution, pKa, and lipophilicity[1].

Property1H-pyrazolo[4,3-b]pyridine1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[3,4-c]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol
Predicted pKa ~10.94~5.92~10.94
Predicted cLogP ~0.6~0.8~0.5

Table 1: Comparative physicochemical properties of pyrazolopyridine isomers[1].

Self-Validating Experimental Protocol: The SNAr / Japp-Klingemann Route

To ensure reproducibility and scientific integrity, the following step-by-step protocol for synthesizing ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate incorporates built-in analytical validation gates[3].

Step 1: SNAr to form the Pyridinyl Keto Ester

  • Suspend Sodium Hydride (NaH) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Dropwise add ethyl acetoacetate to generate the enolate nucleophile.

  • Slowly introduce the KSM (2-chloro-3-nitropyridine) to the mixture and stir.

Validation Gate 1: Monitor the reaction via TLC. The disappearance of the highly non-polar 2-chloro-3-nitropyridine spot indicates complete conversion. Isolate the intermediate. X-ray crystallography or 1H NMR must confirm the C-C bond formation at the 2-position[2].

Step 2: Japp-Klingemann Azo-Coupling

  • Dissolve the isolated pyridinyl keto ester in a suitable solvent mixture.

  • Add the selected arenediazonium tosylate at 0 °C to initiate the azo-coupling.

Validation Gate 2: The reaction mixture will exhibit a distinct color change. Quench an aliquot and analyze via 1H NMR; the spectra must confirm the loss of the acetyl group (deacylation) and the formation of the hydrazone intermediate[3].

Step 3: Base-Mediated Cyclization

  • Add a mild nucleophilic base to the reaction mixture.

    • Causality Note: Do not use strong bases like NaOH or MeONa. While they can drive the cyclization, they trigger notable side reactions, specifically ester hydrolysis and transesterification, rendering them impractical for this substrate[3]. Instead, utilize 1,4-diazabicyclo[2.2.2]octane (DABCO) or secondary amines like pyrrolidine, which react cleanly[3].

  • Stir at room temperature until intramolecular cyclization is complete.

Validation Gate 3: Purify the product. High-Resolution Mass Spectrometry (HRMS-ESI) should show the [M + H]+ ion at m/z 338.0881[3]. Furthermore, 1H NMR (300 MHz, CDCl3) will display characteristic pyridine doublets at δ 9.70 (J = 2.1 Hz) and 8.68 (J = 2.1 Hz), confirming the integrity of the pyrazolo[4,3-b]pyridine core[3].

Visualizing the Protocol Workflow

W Step1 Step 1: SNAr Reaction NaH, THF, 0 °C QC1 QC Gate 1: Isolate Pyridinyl Keto Ester Step1->QC1 Step2 Step 2: Azo-Coupling Arenediazonium Tosylate QC1->Step2 Pass QC2 QC Gate 2: Hydrazone Formation (NMR Verification) Step2->QC2 Step3 Step 3: Cyclization DABCO / Pyrrolidine QC2->Step3 Pass Final Pure Pyrazolo[4,3-b]pyridine (Yield >80%) Step3->Final

Caption: Self-validating experimental workflow for the SNAr and Japp-Klingemann annulation sequence.

Conclusion

The synthesis of pyrazolo[4,3-b]pyridines has evolved from relying on unstable intermediates to leveraging robust, commercially available starting materials like 2-chloro-3-nitropyridines and 3-ethoxycyclobutanones. By understanding the electronic causality behind SNAr activation and the thermodynamic driving forces of Lewis acid-catalyzed DOS, researchers can design scalable, self-validating workflows that accelerate the discovery of novel kinase inhibitors and receptor modulators.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC (nih.gov) - 3

  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery - Benchchem - 1

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate - 2

  • One-Step Synthesis of Diverse Pyridine-Containing Heterocycles with 3-Ethoxycyclobutanones at Room Temperature - ACS - 4

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Deconstructing a Privileged Scaffold

The pyrazolopyridine core is a quintessential "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to endogenous purines and thus frequently interacting with a wide array of biological targets.[1][2] Among the various isomers, the 1H-pyrazolo[4,3-b]pyridine framework serves as a robust bioisostere for indazole, offering unique hydrogen bonding patterns and physicochemical properties.

This guide focuses on a particularly valuable derivative: 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine . The strategic placement of its functional groups makes it an exceptionally powerful building block for library synthesis and lead optimization campaigns.

  • The 3-Bromo Group : This atom serves as a versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse chemical functionalities. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by installing different groups that can probe the deep pockets of a target protein or modulate physicochemical properties.[3]

  • The 6-Trifluoromethyl (CF₃) Group : The inclusion of a CF₃ group is a classic medicinal chemistry strategy to enhance drug-like properties.[4] This strongly electron-withdrawing and lipophilic moiety can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions, and enhance membrane permeability.

This document provides a detailed overview of the synthesis of this scaffold and presents robust, field-proven protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful C-C and C-N bond-forming reactions in the drug discovery arsenal.

II. Synthesis of the Core Scaffold

The synthesis of the 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine core can be efficiently achieved from commercially available 2-chloro-5-(trifluoromethyl)-3-nitropyridine. The following protocol is adapted from a modern, reliable method involving a nucleophilic aromatic substitution (SNAr) followed by a one-pot Japp-Klingemann reaction.[4]

Workflow for Scaffold Synthesis

A 2-chloro-5-(trifluoromethyl)-3-nitropyridine + Ethyl Acetoacetate B Intermediate Adduct A->B C Intermediate Adduct + Aryl Diazonium Salt D 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (Ester derivative) C->D  NaOAc, EtOH/H₂O, rt   (Azo-coupling, Deacylation, Cyclization) E Ester Derivative F Final Scaffold (e.g., via hydrolysis/bromination) E->F  Standard Transformations   start Start reagents Combine Scaffold, Boronic Acid, Base, and Solvent start->reagents inert Degas Mixture (Purge with N₂ or Ar) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst heat Heat Reaction (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup  Reaction Complete   purify Purify Product (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General workflow for cross-coupling reactions.

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene, ~0.1 M concentration).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst/Ligand Addition: To the inerted mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%) and, if required, an additional ligand (e.g., SPhos, XPhos) (4-10 mol%). Rationale: For heteroaromatic substrates, using a pre-catalyst or adding a bulky, electron-rich phosphine ligand often improves reaction efficiency and prevents catalyst decomposition. [5]5. Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove inorganic salts. [6]7. Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C3-arylated product.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Notes / Rationale
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O90-100Classic, reliable conditions for many standard arylboronic acids.
PdCl₂(dppf) (3%)-K₃PO₄ (2.0)DME85Effective for electron-rich and electron-poor coupling partners.
Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Toluene110Buchwald ligands are excellent for challenging substrates, including heteroaryl halides. [5]
B. Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Causality & Rationale: The formation of a C-N bond is arguably one of the most critical transformations in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of primary or secondary amines with aryl halides. [7]The introduced amine can act as a hydrogen bond donor or acceptor, a basic center for salt formation and improved solubility, or a handle for further derivatization. Success is highly dependent on the careful selection of the palladium source, phosphine ligand, and base to overcome the challenges associated with C-N reductive elimination. [8][9]

Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)X Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Reductive Elimination RE_out Ar-NR₂ Amido_Complex->RE_out

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Reaction Setup: In an oven-dried Schlenk tube, add 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, Cs₂CO₃, LHMDS, 1.5-2.5 eq.). Rationale: Strong, non-nucleophilic bases are required. NaOt-Bu is common, but for base-sensitive substrates, Cs₂CO₃ can be a milder alternative. [9][10]2. Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the amine coupling partner (1.1-1.5 eq.).

  • Heating and Monitoring: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl or water. Extract the product into an organic solvent (e.g., ethyl acetate). [8]6. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired N-arylated amine.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Notes / Rationale
Pd₂(dba)₃ (2.5%)BINAP (7.5%)NaOt-Bu (1.5)Toluene100A general-purpose system suitable for many primary and secondary amines.
Pd(OAc)₂ (2%)Xantphos (4%)Cs₂CO₃ (2.0)Dioxane110Xantphos is excellent for reducing side reactions with nitrogen-containing heterocycles.
BrettPhos Pd G3 (2%)-LHMDS (2.0)Dioxane80-100Pre-catalysts offer convenience and high activity, often allowing for lower temperatures. [10]

IV. Conceptual Applications in Drug Discovery: A Kinase Inhibitor Paradigm

The pyrazolopyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. [1]The N1-H and pyridine nitrogen atoms of the 1H-pyrazolo[4,3-b]pyridine core can form canonical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.

Functionalization of the 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine scaffold using the protocols above can generate potent and selective kinase inhibitors. For example, a Buchwald-Hartwig amination could install a substituted aniline, while a Suzuki coupling could add a solubilizing group or a moiety to target an allosteric pocket.

Hypothetical Kinase Binding Mode

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor hinge Hinge Region (e.g., NH of Ala) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket scaffold Pyrazolo[4,3-b]pyridine Core (with 6-CF₃) scaffold->hinge H-Bonds scaffold->gatekeeper van der Waals r_group R-Group from Suzuki or Buchwald (e.g., Aryl or Amino) r_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Conceptual binding of a functionalized inhibitor.

This rational design approach has been successfully used to develop inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) and Raf kinases using related pyrazolopyridine scaffolds. [11][12][13]

V. Conclusion

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed trifluoromethyl group offers intrinsic drug-like benefits, while the versatile 3-bromo position provides a gateway to vast chemical diversity. The robust and reproducible protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings empower researchers to efficiently synthesize libraries of novel compounds, explore SAR, and ultimately develop next-generation therapeutics for a wide range of diseases.

References

  • Haider, A., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. Available at: [Link]

  • Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. Available at: [Link]

  • Deng, G., et al. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Archiv der Pharmazie, 355(7), e2100465. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-60. Available at: [Link]

  • Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University Research Repository. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5586. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(44), 26315-26325. Available at: [Link]

  • Google Patents. (2009). 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
  • Wang, Z., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 39, 116161. Available at: [Link]

  • Shteiman, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. Available at: [Link]

  • Fjellstad, J. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]

  • SciSpace. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • RSC Publishing. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • Pawar, C., et al. (2017). Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. European Journal of Chemistry, 8(4), 400-409. Available at: [Link]

  • Ballesteros-Garrido, R., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3173. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling with 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines and the Power of Suzuki-Miyaura Coupling

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to functionalize this core structure with precision is paramount for the development of novel drug candidates. The introduction of a trifluoromethyl (-CF3) group, as seen in 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp2-hybridized centers.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[2] For the arylation of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, the Suzuki-Miyaura coupling provides a direct and efficient route to introduce diverse aryl and heteroaryl substituents at the C3 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a detailed examination of the key parameters and protocols for the successful Suzuki-Miyaura coupling of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, drawing upon established methodologies for structurally related heteroaromatic systems.

Understanding the Catalytic Cycle: The Engine of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Lₙ-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)Lₙ-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0 BoronicAcid R²-B(OH)₂ Boronate [R²-B(OR)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation R1X R¹-X = 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine R2B R²-B(OH)₂ = Aryl/Heteroaryl Boronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine to form a Pd(II) complex. This is often the rate-limiting step, particularly with electron-deficient heteroaryl halides.

2. Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2]

3. Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Reaction Parameters for Successful Coupling

The success of the Suzuki-Miyaura coupling of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine hinges on the careful selection of several key parameters. The electron-withdrawing nature of both the pyrazolopyridine core and the trifluoromethyl group can render the C-Br bond less reactive towards oxidative addition and may increase the propensity for side reactions.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is paramount. For challenging substrates like electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step and promote efficient reductive elimination.

For the structurally similar 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a highly effective catalyst system was found to be a combination of a second-generation Buchwald palladacycle precatalyst, XPhosPdG2 , and the XPhos ligand.[3] This combination is known to be highly active for the coupling of challenging heteroaryl halides. The use of such pre-catalysts also offers the advantage of being air- and moisture-stable, simplifying reaction setup.

Alternative catalyst systems that have shown efficacy for electron-deficient bromo-N-heterocycles include those based on other bulky, electron-rich ligands such as SPhos or the use of palladacycles like CataCXium® A.[4]

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[1] The choice of base can significantly impact the reaction rate and yield. For the Suzuki coupling of the analogous 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, potassium carbonate (K₂CO₃) was used successfully.[3] For other challenging electron-deficient substrates, stronger bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[4] It is recommended to use the base as a fine powder to maximize its surface area and reactivity.

Solvent Systems: Providing the Right Environment

The solvent must be capable of dissolving the reagents and stabilizing the catalytic species. A mixture of a polar aprotic solvent and water is commonly employed in Suzuki couplings. For the microwave-assisted protocol with a similar substrate, a mixture of ethanol (EtOH) and water proved to be effective.[3] Other commonly used solvent systems for Suzuki couplings of heteroaromatic halides include dioxane/water , tetrahydrofuran (THF)/water , or 2-methyltetrahydrofuran (2-MeTHF)/water .[4] The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Temperature and Reaction Time: Driving the Reaction to Completion

The reaction temperature is a critical parameter that influences the rate of the catalytic cycle. While some Suzuki couplings can proceed at room temperature, many, especially those involving less reactive substrates, require heating. Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often leading to significantly shorter reaction times and improved yields. A temperature of 135 °C under microwave conditions was found to be optimal for the coupling of the analogous bromo-pyrazolopyrimidine.[3] For conventional heating, temperatures in the range of 80-110 °C are typically employed. Reaction times can vary from minutes under microwave irradiation to several hours with conventional heating.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine with a generic arylboronic acid. This protocol is based on the successful methodology reported for a closely related substrate and serves as an excellent starting point for optimization.[3]

Experimental_Workflow Start Start: Reagent Preparation Vessel Combine Reactants in a Microwave Vial: - 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine - Arylboronic Acid (1.5 equiv.) - K₂CO₃ (2.0 equiv.) - EtOH/Water (4:1) Start->Vessel Degas Degas the Reaction Mixture (e.g., bubbling with Argon for 10-15 min) Vessel->Degas Catalyst Add Catalyst System under Inert Atmosphere: - XPhosPdG2 (2.5 mol%) - XPhos (5 mol%) Degas->Catalyst Seal Seal the Microwave Vial Catalyst->Seal Microwave Microwave Irradiation (e.g., 135 °C for 40 min) Seal->Microwave Workup Aqueous Workup: - Dilute with water - Extract with an organic solvent (e.g., EtOAc) Microwave->Workup Purify Purification: - Dry the organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Characterize Characterize the Product (NMR, MS, etc.) Purify->Characterize End End: Pure Product Characterize->End

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Reagents and Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

  • Arylboronic acid (or heteroarylboronic acid)

  • XPhosPdG2 (2nd Generation XPhos Precatalyst)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Ethanol (EtOH), anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add ethanol (4 mL) and deionized water (1 mL) to the vial.

  • Degassing: Seal the vial with a septum and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, quickly add XPhosPdG2 (0.025 equiv., 2.5 mol%) and XPhos (0.05 equiv., 5 mol%).

  • Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at 135 °C for 40 minutes. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.) to confirm its identity and purity.

Comparative Data and Troubleshooting

The following table summarizes typical reaction conditions and potential troubleshooting strategies for the Suzuki coupling of electron-deficient bromo-N-heterocycles.

ParameterRecommended ConditionRationale & Troubleshooting
Catalyst XPhosPdG2 (2.5 mol%) / XPhos (5 mol%)Highly active for challenging substrates. If the reaction is sluggish, consider other Buchwald ligands (e.g., SPhos) or palladacycles (e.g., CataCXium® A).[3][4]
Base K₂CO₃ (2.0 equiv.)Effective in the reported analogous system. For less reactive boronic acids or if the reaction stalls, consider stronger bases like Cs₂CO₃ or K₃PO₄.[3][4]
Solvent EtOH/Water (4:1)Good for microwave heating and solubility. Other options include dioxane/water or 2-MeTHF/water. Ensure proper degassing to prevent catalyst deactivation.[3][4]
Temperature 135 °C (Microwave)Rapid and efficient. For conventional heating, start at 80-90 °C and increase if necessary. High temperatures can sometimes lead to decomposition.
Boronic Acid 1.2 - 1.5 equiv.A slight excess is typically used to drive the reaction to completion.
Side Reactions Debromination, HomocouplingThe use of a highly active catalyst system like XPhosPdG2/XPhos can minimize debromination.[3] Thorough degassing helps to prevent homocoupling of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the C3-arylation of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. The use of modern, highly active palladium catalyst systems, such as those based on bulky, electron-rich biarylphosphine ligands, is crucial for achieving high yields and minimizing side reactions with this electron-deficient substrate. The detailed protocol provided, based on a closely related and successful example, offers a robust starting point for researchers in drug discovery and medicinal chemistry to synthesize novel pyrazolo[4,3-b]pyridine derivatives. Careful optimization of the catalyst, base, and solvent system will enable the efficient and reliable production of a wide range of compounds for further biological evaluation.

References

  • Jismy, B., Guillaumet, G., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(35), 20845-20853. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Jismy, B., Akssira, M., et al. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 25(9), 2083. Available at: [Link]

  • Sandrock, D. L., et al. (2010). Suzuki–Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate scope and mechanistic investigation. The Journal of Organic Chemistry, 75(12), 4047-4055. Available at: [Link]

  • Thompson, A. E., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-390. Available at: [Link]

Sources

The Strategic Application of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

The 1H-pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents, particularly kinase inhibitors.[1][2][3][4] The strategic introduction of a bromine atom at the 3-position and a trifluoromethyl group at the 6-position, as in 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, creates a highly versatile and valuable building block for organic synthesis. The trifluoromethyl group enhances metabolic stability and binding affinity of target molecules, while the bromo substituent serves as a key handle for a variety of transition metal-catalyzed cross-coupling reactions.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic utility of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. We will delve into detailed protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, discuss the mechanistic rationale behind these transformations, and highlight its role in the synthesis of complex, biologically active molecules.

Core Reactivity: A Gateway to Diverse Chemical Space

The synthetic power of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine lies in the reactivity of its C-Br bond. This bond is amenable to a suite of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and molecular fragments. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can influence the reactivity of the C-Br bond, often facilitating oxidative addition to the palladium catalyst.

The primary applications of this building block are centered around three key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a diverse range of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

These reactions collectively enable access to a vast and diverse chemical space, making this pyrazolopyridine derivative an ideal starting material for library synthesis and lead optimization in drug discovery programs.

Application in Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights

While specific literature protocols for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine are not extensively documented, robust and reliable procedures can be adapted from closely related heterocyclic systems. The following protocols are based on established methods for other brominated pyrazolopyridines and related heterocycles, providing a strong starting point for synthetic exploration.[5][6][7][8]

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Diversification

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of biaryl and heteroaryl-aryl structures. For 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, this reaction allows for the introduction of various substituted phenyl, pyridyl, or other heterocyclic moieties at the 3-position.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst and ligand is crucial. For heteroaryl bromides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to promote efficient oxidative addition and reductive elimination. The use of pre-catalysts such as XPhos-Pd-G2 or G3 can improve reaction consistency and efficiency by ensuring the generation of the active Pd(0) species.[5][7][8]

  • Base: A suitable base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can depend on the substrate's sensitivity to basic conditions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Miyaura reactant1 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine reagents Pd Catalyst Ligand, Base Solvent, Heat reactant1->reagents reactant2 Ar-B(OH)2 reactant2->reagents product 3-Aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine reagents->product

Caption: Suzuki-Miyaura coupling of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine265.021.01.0
Arylboronic Acid-1.2 - 1.51.2 - 1.5
XPhos-Pd-G2786.370.02 - 0.050.02 - 0.05
Potassium Carbonate (K₂CO₃)138.212.0 - 3.02.0 - 3.0
1,4-Dioxane---
Water---

Procedure:

  • To a dry Schlenk flask, add 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), XPhos-Pd-G2 (0.02-0.05 mmol), and potassium carbonate (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Buchwald-Hartwig Amination: Accessing Novel Amine Derivatives

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical linkage in many pharmaceuticals. This reaction allows for the coupling of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines.[9][10][11][12][13]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for successful amination. Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands are often effective. The selection depends on the nature of the amine coupling partner.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used.

Detailed Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald_Hartwig reactant1 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine reagents Pd Catalyst Ligand, Base Solvent, Heat reactant1->reagents reactant2 R1R2NH reactant2->reagents product 3-(R1R2N)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine reagents->product

Caption: Buchwald-Hartwig amination of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine265.021.01.0
Amine (R¹R²NH)-1.1 - 1.51.1 - 1.5
Pd₂(dba)₃915.720.01 - 0.020.01 - 0.02
RuPhos467.580.02 - 0.040.02 - 0.04
Sodium tert-butoxide (NaOtBu)96.101.4 - 2.01.4 - 2.0
Toluene---

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4-2.0 mmol) to a dry Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01-0.02 mmol) and RuPhos (0.02-0.04 mmol) in anhydrous, degassed toluene (2 mL). Add this catalyst solution to the Schlenk tube.

  • Add 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 mmol) and the amine (1.1-1.5 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3-amino-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine derivative.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the direct installation of an alkynyl group onto the pyrazolopyridine core, providing access to compounds with linear, rigid structural extensions.[14][15][16][17][18] These alkynyl-substituted heterocycles are valuable intermediates for further transformations, such as cycloadditions, or as components of conjugated materials.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system of a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent. It deprotonates the terminal alkyne to form the reactive copper acetylide.

  • Solvent: While an amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure solubility of all reaction components.

Detailed Protocol: Sonogashira Coupling

Reaction Scheme:

Sonogashira reactant1 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine reagents Pd Catalyst, CuI Base, Solvent, Heat reactant1->reagents reactant2 R-C≡CH reactant2->reagents product 3-(R-C≡C)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine reagents->product

Caption: Sonogashira coupling of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine265.021.01.0
Terminal Alkyne-1.2 - 2.01.2 - 2.0
PdCl₂(PPh₃)₂701.900.02 - 0.050.02 - 0.05
Copper(I) Iodide (CuI)190.450.04 - 0.100.04 - 0.10
Triethylamine (Et₃N)101.19-Solvent
Tetrahydrofuran (THF)--Co-solvent

Procedure:

  • To a Schlenk flask, add 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02-0.05 mmol), and CuI (0.04-0.10 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2-2.0 mmol) to the mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-alkynyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Application in Fragment-Based Drug Discovery (FBDD)

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is an excellent starting point for fragment-based drug discovery (FBDD).[19][20][21][22] In FBDD, small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated into more potent, drug-like leads. The pyrazolo[4,3-b]pyridine core itself can be considered a privileged fragment that can be further decorated using the cross-coupling reactions described above.

Workflow for FBDD using the Title Compound:

FBDD_Workflow cluster_0 Fragment Elaboration Strategy A 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (Core Fragment) B Suzuki-Miyaura Coupling (Aryl Fragments) A->B Diversification C Buchwald-Hartwig Amination (Amine Fragments) A->C Diversification D Sonogashira Coupling (Alkynyl Fragments) A->D Diversification E Library of Decorated Fragments B->E C->E D->E F Biological Screening (e.g., Kinase Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: FBDD workflow starting from the pyrazolopyridine core.

This approach allows for the systematic exploration of the chemical space around the pyrazolo[4,3-b]pyridine scaffold, enabling the development of potent and selective inhibitors for various therapeutic targets, particularly protein kinases.

Conclusion

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a strategically important building block in modern organic synthesis. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a reliable and versatile platform for the synthesis of complex, highly functionalized molecules. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to unlock the synthetic potential of this valuable compound, particularly in the pursuit of novel therapeutics in the field of medicinal chemistry.

References

  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 2021.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of Maryland.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2021.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Sonogashira coupling. Wikipedia.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Benchchem.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 2019.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing, 2021.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2016.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 2014.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 2013.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 2023.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online.
  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology, 2026.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 2023.

Sources

The Strategic Utility of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazolo[4,3-b]pyridine Scaffold

The quest for novel and effective anticancer therapeutics has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an ideal platform for the design of kinase inhibitors, among other therapeutic agents. The strategic introduction of a trifluoromethyl group at the 6-position enhances metabolic stability and cell permeability, while the bromo substituent at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine as a key building block in the synthesis of potential anticancer agents.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful synthetic campaigns.

PropertyValueReference
Molecular Formula C₇H₃BrF₃N₃[1]
Molecular Weight 266.02 g/mol [1]
Appearance Light Pink Solid[2]
Purity ≥97%[1]
CAS Number 2089649-32-9[1]
Storage 0°C, under inert atmosphere[2]

Synthetic Transformations: Gateway to Novel Chemical Entities

The bromine atom at the C3 position of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is the linchpin for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino moieties, enabling the systematic exploration of the chemical space around the pyrazolo[4,3-b]pyridine core to optimize biological activity.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes the C-C bond formation at the C3 position, a common strategy in the synthesis of kinase inhibitors. The following is an adapted procedure based on established methods for similar heterocyclic systems.[3][4]

Objective: To synthesize 3-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridines.

Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • XPhos (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add a magnetic stir bar to the vial.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the vial via syringe.

  • Seal the vial tightly.

  • Place the vial in the microwave reactor and irradiate at 120°C for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Causality behind Experimental Choices:

  • Microwave Irradiation: Significantly reduces reaction times compared to conventional heating, often leading to cleaner reactions and higher yields.[3]

  • Palladium/XPhos Catalyst System: This combination is highly effective for cross-coupling reactions involving heteroaryl halides, demonstrating broad functional group tolerance and high catalytic activity.[3]

  • Base (K₂CO₃): Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]

Suzuki_Miyaura_Coupling Start 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Microwave Microwave Irradiation (120°C, 30-60 min) Start->Microwave Reagents Arylboronic Acid Pd(OAc)₂/XPhos K₂CO₃, Dioxane/H₂O Reagents->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Purification->Product

Synthetic workflow for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond at the C3 position, a key transformation for introducing diverse amine functionalities. The following is a generalized procedure based on established methods.[6][7]

Objective: To synthesize 3-amino-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridines.

Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • RuPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).

  • Add anhydrous toluene (2 mL) and stir for 5 minutes.

  • Add 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), the desired amine (1.2 mmol), and NaOᵗBu (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Causality behind Experimental Choices:

  • Pd₂(dba)₃/RuPhos Catalyst System: This combination is a highly active and versatile catalyst for the amination of (hetero)aryl halides, particularly for challenging substrates.[8]

  • Strong Base (NaOᵗBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.[8]

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Building Block 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Reaction Heat in Toluene (100°C, 12-24h) Building Block->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd₂(dba)₃ / RuPhos Catalyst->Reaction Base NaOᵗBu Base->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Purification->Product

Process flow for Buchwald-Hartwig amination.

Biological Evaluation of Derived Anticancer Agents

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant anticancer activity through various mechanisms, including the inhibition of critical cellular kinases and other enzymes involved in cancer progression.[9] While specific data for compounds derived directly from 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is emerging, the anticancer potential of the broader class of compounds is well-documented.

In Vitro Cytotoxicity Assays

A primary method for evaluating the anticancer potential of newly synthesized compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

Protocol 3: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized pyrazolo[4,3-b]pyridine derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A-549 (lung), HEPG2 (liver), HCT-116 (colon))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 10 minutes on a plate shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Representative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of some pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines, demonstrating the potential of this scaffold.

CompoundA-549 (Lung) IC₅₀ (µM)HEPG2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Reference
8b 2.92.62.3[3]
5i >100>100>100
6e 12.518.210.8
Doxorubicin 4.64.23.8[3]

Note: The compounds listed are structurally related pyrazolo[3,4-b]pyridines, not direct derivatives of the title compound.

Conclusion and Future Directions

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its strategic design allows for the facile introduction of molecular diversity at the C3 position through robust and reliable cross-coupling methodologies. The resulting derivatives, belonging to the privileged pyrazolo[4,3-b]pyridine scaffold, have shown significant promise as potent inhibitors of various cancer-related targets. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate, paving the way for the discovery of next-generation cancer therapeutics. Future work should focus on the synthesis of a diverse library of compounds derived from this building block and their comprehensive biological evaluation, including mechanism of action studies and in vivo efficacy testing.

References

  • El-Hallouty, S. et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3785-3801. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Ghaffari, S. et al. (2013). Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5899-5903. Available from: [Link]

  • Mohamed, M. S. et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Available from: [Link]

  • Hassan, A. S. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. Available from: [Link]

  • Gomma, A. M. et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available from: [Link]

  • Singh, S. P. et al. (1979). Synthesis of Some Novel Fluorinated Pyrazolo[3,4-b]Pyridines. Journal of Heterocyclic Chemistry, 16(4), 625-628. Available from: [Link]

  • Dau, M. E. F. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 434. Available from: [Link]

  • Ben-Mbarek, Y. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2339-2348. Available from: [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. Available from: [Link]

  • NextSDS. 6-BROMO-1H-PYRAZOLO[4,3-B]PYRIDIN-3-AMINE. Available from: [Link]

  • MDPI. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Available from: [Link]

  • El-Fakharany, E. M. et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 1-20. Available from: [Link]

  • Clapham, K. M. et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155-2163. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

Application Note: Three-Component Reactions for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities, including cyclin-dependent kinase (CDK) inhibition, anti-tumor efficacy, and broad-spectrum antimicrobial properties[1]. Traditional step-wise syntheses of these fused heterocycles often suffer from harsh conditions, toxic solvents, extended reaction times, and poor atom economy.

This application note details a highly efficient Multicomponent Reaction (MCR) strategy. By leveraging three-component, one-pot protocols in aqueous media—augmented by microwave irradiation or surfactant catalysis—researchers can achieve rapid, high-yield access to structurally diverse pyrazolo[3,4-b]pyridines while adhering to green chemistry principles.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction trajectory is critical for troubleshooting and rational derivative design. The synthesis typically involves three core components: an aromatic aldehyde , an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a 5-aminopyrazole derivative[2].

The Reaction Cascade
  • Knoevenagel Condensation : The reaction initiates with a rapid condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate, acting as a highly reactive 1,3-biselectrophile[2].

  • Michael Addition : The sp² carbon situated β to the amino group of the 5-aminopyrazole (its most nucleophilic site) attacks the 1,3-biselectrophile to form an acyclic adduct[2].

  • Cyclization & Aromatization : The primary amino group subsequently attacks the carbonyl or nitrile carbon of the Michael adduct. This is followed by dehydration and spontaneous oxidation to yield the fully aromatized pyrazolo[3,4-b]pyridine system[2].

This MCR mechanism strategically avoids the isolation of unstable Knoevenagel intermediates, maximizing atom economy and minimizing solvent waste.

MCR_Mechanism Aldehyde Aromatic Aldehyde (Electrophile) Step1 Knoevenagel Condensation (Water / Catalyst) Aldehyde->Step1 ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Step1 Aminopyrazole 5-Aminopyrazole (Dinucleophile) Step2 Michael Addition (C-C Bond Formation) Aminopyrazole->Step2 Biselectrophile α,β-Unsaturated Intermediate (1,3-Biselectrophile) Step1->Biselectrophile Biselectrophile->Step2 AcyclicAdduct Acyclic Adduct Step2->AcyclicAdduct Step3 Intramolecular Cyclization (Nucleophilic Attack) AcyclicAdduct->Step3 Dehydration Dehydration & Oxidation (Aromatization) Step3->Dehydration Product Pyrazolo[3,4-b]pyridine Derivative Dehydration->Product

Mechanistic pathway for the three-component synthesis of pyrazolo[3,4-b]pyridines.

Reaction Optimization & Quantitative Data

The efficacy of MCRs depends heavily on the solvent and catalytic environment. Water has emerged as the optimal solvent due to the hydrophobic effect, which forces non-polar organic reactants into tight aggregates, drastically increasing their effective molarity and collision frequency[3].

Table 1: Comparative Optimization of Reaction Conditions
CatalystSolventHeating MethodTimeAvg. Yield (%)Key Advantage
TriethylamineEthanolConventional Reflux4–6 h60–70%Traditional baseline; requires organic solvent.
SDS (Surfactant)WaterConventional (90°C)10–25 h85–92%Micellar catalysis; highly scalable[3].
Ammonium AcetateWaterMicrowave (80°C)5–10 min90–94%Ultra-fast kinetics; localized superheating[4].
[bmIm]OHSolvent-FreeConventional (80°C)2–3 h80–88%Reusable ionic liquid catalyst.

Detailed Experimental Protocols

The following protocols have been designed as self-validating systems. The physical properties of the reaction dictate visual cues for success, ensuring high trustworthiness and reproducibility in the lab.

Exp_Workflow Prep 1. Reagent Prep Equimolar Ratio Mix 2. Mixing Aqueous Media + Catalyst Prep->Mix MW 3. Microwave Irradiation 300W, 80°C, 10 min Mix->MW Cool 4. Cooling & Precipitation Ice Bath MW->Cool Filter 5. Filtration & Wash Cold Water/EtOH Cool->Filter Analyze 6. Characterization NMR, HRMS, IR Filter->Analyze

Step-by-step experimental workflow for the microwave-assisted multicomponent synthesis.

Protocol A: Microwave-Assisted Synthesis in Aqueous Media

Rationale : Microwave irradiation directly couples with the polar water molecules, providing rapid volumetric heating. This reduces reaction times from hours to minutes while preventing the thermal degradation of sensitive functional groups[4].

Materials :

  • 5-amino-1,3-dimethyl-1H-pyrazole (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ethyl cyanoacetate or Malononitrile (1.0 mmol)

  • Ammonium acetate (1.0 mmol, catalyst)

  • Deionized Water (10 mL)

Step-by-Step Procedure :

  • Preparation & Quality Control : Assess the purity of the 5-aminopyrazole via TLC (Hexane:EtOAc 1:1) prior to use, as it is susceptible to oxidative degradation.

  • Reaction Assembly : In a 30 mL microwave-safe quartz vessel, sequentially add the 5-aminopyrazole, active methylene, and aromatic aldehyde. Add 10 mL of DI water followed by the ammonium acetate[4].

  • Microwave Irradiation : Seal the vessel. Apply microwave irradiation (300 W) at 80°C for 10 minutes. Self-Validation: Monitor the internal pressure; a stable pressure curve indicates a controlled condensation without runaway decomposition.

  • Isolation : Allow the vessel to cool to room temperature, then transfer to an ice bath for 15 minutes. Self-Validation: The target pyrazolo[3,4-b]pyridine is highly hydrophobic and will spontaneously precipitate as a distinct solid from the aqueous phase.

  • Purification : Filter the precipitate under vacuum. Wash the filter cake with cold water (2 × 5 mL) and cold ethanol (2 × 2 mL) to remove unreacted starting materials. Recrystallize from ethanol to afford analytically pure samples[4].

Protocol B: SDS-Catalyzed Synthesis via Conventional Heating

Rationale : For laboratories without access to microwave reactors, Sodium 1-dodecanesulfonic (SDS) acts as a highly effective phase-transfer surfactant. It forms micelles that encapsulate the hydrophobic substrates, creating concentrated micro-reactors within the bulk water phase[3].

Step-by-Step Procedure :

  • Micelle Formation : Dissolve 0.2 g of SDS in 10 mL of DI water in a 50 mL round-bottom flask. Stir gently to avoid excessive foaming[3].

  • Reagent Addition : Add the aromatic aldehyde (4.0 mmol), malononitrile (4.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (4.0 mmol) to the surfactant solution[3].

  • Heating : Equip the flask with a reflux condenser and heat at 90°C with vigorous stirring for 10–25 hours[3]. Monitor the progress via TLC.

  • Workup : Cool to room temperature to induce precipitation. Filter the solid, wash thoroughly with water to remove the SDS, and dry under a vacuum.

Characterization & Analytical Standards

To confirm the structural integrity of the synthesized pyrazolo[3,4-b]pyridines, employ the following analytical standards:

  • ¹H NMR (DMSO-d6) : Look for the complete disappearance of the primary amine protons of the starting pyrazole. A characteristic singlet or doublet in the aromatic region (δ 8.0–8.8 ppm) confirms the formation of the pyridine ring[4].

  • IR Spectroscopy : The presence of a sharp, intense peak around 2200–2220 cm⁻¹ confirms the incorporation of the cyano group (if malononitrile or ethyl cyanoacetate was utilized)[4].

  • HRMS (TOF) : Essential for confirming the exact mass, particularly to differentiate between the fully aromatized product and any residual dihydropyrazolo[3,4-b]pyridine intermediates[3].

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Three-Component, One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives in Aqueous Media Source: tandfonline.com (Synthetic Communications) URL: [Link]

  • Title: Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions Source: d-nb.info URL: [Link]

  • Title: Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 Source: NIH (PubMed) URL: [Link]

Sources

Application Note: Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of neurotrophic receptor tyrosine kinase (NTRK) gene fusions across diverse adult and pediatric malignancies has established Tropomyosin Receptor Kinases (TRKs) as highly actionable targets in precision oncology. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown remarkable clinical efficacy, the inevitable emergence of acquired resistance mutations necessitates the development of novel chemical scaffolds.

Recent computer-aided drug design (CADD) and scaffold hopping campaigns have identified pyrazolo[3,4-b]pyridine as a privileged pharmacophore for TRK inhibition. This application note provides a comprehensive, expert-level guide to the biological evaluation of these derivatives, detailing the mechanistic rationale, preclinical evaluation strategies, and self-validating experimental protocols required to advance these compounds from hit to lead.

Scientific Background & Rationale

The TRK Signaling Axis and Oncogenesis

The TRK family comprises three transmembrane receptor tyrosine kinases—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Under normal physiological conditions, these receptors are activated by neurotrophins (e.g., NGF, BDNF, NT-3) to regulate neural development. However, chromosomal rearrangements can lead to chimeric fusion proteins (e.g., TPM3-NTRK1) that undergo ligand-independent oligomerization and constitutive autophosphorylation[1].

This continuous activation triggers three primary downstream signaling cascades:

  • RAS/MAPK Pathway: Drives unchecked cellular proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and anti-apoptotic signaling.

  • PLC-γ Pathway: Modulates cellular differentiation and angiogenesis.

By competitively binding to the ATP-binding pocket of the kinase domain, pyrazolo[3,4-b]pyridine derivatives effectively silence these oncogenic cascades[2].

TRK_Pathway cluster_PI3K Survival Pathway cluster_MAPK Proliferation Pathway cluster_PLC Differentiation Pathway NGF NGF / BDNF / NT-3 (Neurotrophins) TRKA TRK Receptor (Kinase Domain) NGF->TRKA PI3K PI3K TRKA->PI3K RAS RAS TRKA->RAS PLCg PLC-γ TRKA->PLCg Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRKA Blocks ATP Binding AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PKC PKC PLCg->PKC Differentiation Differentiation PKC->Differentiation

Fig 1. TRKA signaling cascade and the pharmacological intervention point of pyrazolo[3,4-b]pyridine inhibitors.

Scaffold Hopping to Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a bioisostere of the adenine ring of ATP. This planar, nitrogen-rich heterocycle forms critical hydrogen bonds with the hinge region of the TRK kinase domain (specifically residues like Glu546 and Met620). Scaffold hopping to this structure improves metabolic stability while maintaining the stringent geometric requirements for deep pocket binding[2].

Preclinical Evaluation Strategy

To rigorously validate a synthesized library of pyrazolo[3,4-b]pyridine derivatives, an evaluation pipeline must be structured around causality and self-validation:

  • Target Engagement (In Vitro Kinase Assay): Establishes the fundamental biochemical potency (IC₅₀). We measure direct TRKA inhibition to isolate the compound's mechanism of action from cellular variables (e.g., membrane permeability).

  • On-Target Cellular Efficacy (Km-12 Viability): Km-12 colorectal carcinoma cells are utilized because they natively harbor the TPM3-NTRK1 fusion. Their survival is entirely addicted to TRKA signaling, making them the perfect model for on-target efficacy.

  • Off-Target Cytotoxicity (MCF-7 / HUVEC Viability): MCF-7 (breast cancer) and HUVEC (endothelial) cells lack NTRK fusions. Testing against these lines ensures the compound is not a broad-spectrum cytotoxic agent.

  • Metabolic Safety (CYP450 Profiling): Kinase inhibitors frequently fail in clinical trials due to off-target inhibition of Cytochrome P450 enzymes, leading to severe drug-drug interactions (DDIs). Early profiling against major isoforms (e.g., CYP3A4, CYP2C9) is mandatory.

Workflow S1 1. Scaffold Hopping & CADD S2 2. Compound Synthesis S1->S2 S3 3. In Vitro TRKA Kinase Assay S2->S3 S4 4. Cell Viability (Km-12, MCF-7) S3->S4 S5 5. ADMET & CYP Profiling S4->S5 S6 6. Lead Selection (e.g., C03) S5->S6

Fig 2. Sequential biological evaluation workflow for pyrazolo[3,4-b]pyridine TRK inhibitors.

Quantitative Data Summary

The following tables summarize the biological evaluation of a representative optimized lead compound, C03 , derived from recent literature[2].

Table 1: Kinase and Cellular Inhibitory Activity of Lead Compound C03

CompoundTRKA IC₅₀ (nM)Km-12 IC₅₀ (μM)MCF-7 IC₅₀ (μM)HUVEC IC₅₀ (μM)
C03 56 ± 40.304 ± 0.02> 10.0> 10.0
Entrectinib (Control)1 ± 0.20.002 ± 0.001> 10.0> 10.0

Interpretation: C03 demonstrates nanomolar biochemical potency and excellent cellular selectivity, effectively killing TRK-addicted Km-12 cells while sparing non-TRK dependent lines.

Table 2: Cytochrome P450 (CYP) Inhibitory Profile of Compound C03

CYP IsoformIC₅₀ (μM)Risk AssessmentClinical Implication
CYP1A2 > 50LowMinimal interaction with caffeine/theophylline metabolism.
CYP2C9 8.4ModeratePotential interaction with NSAIDs/warfarin; requires monitoring.
CYP2C19 > 50LowMinimal interaction with clopidogrel/omeprazole.
CYP2D6 > 50LowMinimal interaction with beta-blockers/antidepressants.
CYP3A4 > 50LowExcellent safety profile for the most common metabolic pathway.

Detailed Experimental Protocols

Protocol 1: In Vitro TRKA Kinase Activity Assay (ADP-Glo™)

Purpose: To quantify the direct biochemical inhibition of the TRKA kinase domain by measuring the depletion of ATP and subsequent generation of ADP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human TRKA kinase domain and Poly(Glu,Tyr) peptide substrate in the reaction buffer.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-b]pyridine derivatives in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1%.

  • Pre-Incubation: Add the Enzyme/Substrate mix to the compound wells. Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add ATP at its predetermined Michaelis-Menten constant ( Km​ ) to initiate the reaction. Incubate for 60 minutes at RT.

  • Reaction Termination: Add an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at RT to terminate the kinase reaction and deplete all remaining unreacted ATP.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a microplate reader.

System Validation & QC:

  • Z'-Factor: Must be ≥ 0.6. Calculate using vehicle control (DMSO, full activity) and a no-enzyme control (background).

  • Reference Control: Include Entrectinib or Larotrectinib as a positive control on every plate to ensure assay reproducibility.

Protocol 2: Cellular Proliferation Assay (Targeted vs. Off-Target)

Purpose: To evaluate the cellular penetrance and on-target anti-proliferative efficacy using a TRK-fusion dependent cell line (Km-12) versus negative control lines (MCF-7, HUVEC).

Step-by-Step Methodology:

  • Cell Seeding: Harvest Km-12, MCF-7, and HUVEC cells in the logarithmic growth phase. Seed at 5,000 cells/well in 90 μL of complete medium (e.g., DMEM + 10% FBS) into 96-well opaque-walled tissue culture plates.

  • Attachment: Incubate plates overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare 10X concentrated serial dilutions of the test compounds in culture medium (from DMSO stocks). Add 10 μL of these dilutions to the cells (final volume 100 μL, final DMSO 0.1%).

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove plates from the incubator and equilibrate to RT for 30 minutes to ensure uniform temperature for the enzymatic detection step.

  • Viability Measurement: Add 100 μL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence. Calculate cell viability relative to the DMSO control.

System Validation & QC:

  • Edge Effect Mitigation: Fill the outermost wells of the 96-well plate with sterile PBS to prevent evaporation; do not use them for experimental data.

  • Curve Fitting: IC₅₀ values must be calculated using a 4-parameter logistic non-linear regression model. R² values for the curve fit must exceed 0.95.

Protocol 3: Cytochrome P450 Inhibition Profiling (LC-MS/MS)

Purpose: To assess the risk of drug-drug interactions by measuring the compound's ability to inhibit major human hepatic CYP enzymes.

Step-by-Step Methodology:

  • Microsome Preparation: Prepare a master mix containing Human Liver Microsomes (HLMs, final concentration 0.1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add isoform-specific probe substrates at their respective Km​ values (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6).

  • Inhibitor Spiking: Add the pyrazolo[3,4-b]pyridine test compound at varying concentrations (0.1 μM to 50 μM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Quenching: Incubate at 37°C for 10–20 minutes (depending on the isoform). Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Extraction & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Inject the supernatant into an LC-MS/MS system to quantify the formation of the specific substrate metabolites.

System Validation & QC:

  • Positive Controls: Each assay run must include a known, potent inhibitor for the specific CYP isoform (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9) to validate the sensitivity of the HLMs.

  • Mass Balance: Monitor the internal standard peak area across all samples to ensure consistent extraction efficiency and absence of severe ion suppression.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14, 85-102.[Link][2]

  • Amatu, A., Sartore-Bianchi, A., Bencardino, K., Pizzutilo, E. G., Tosi, F., & Siena, S. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. Annals of Oncology, 30(Supplement_8), viii5-viii15.[Link][1]

Sources

Application Note: C-H Trifluoromethylation of Pyridine Rings Using Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the trifluoromethyl ( −CF3​ ) group into pyridine scaffolds is a critical transformation in modern drug discovery and agrochemical development. The −CF3​ group enhances metabolic stability, lipophilicity, and binding affinity. However, the direct C-H trifluoromethylation of pyridines using electrophilic reagents (e.g., Togni's or Umemoto's reagents) presents a fundamental chemical paradox: pyridines are highly electron-deficient ( π -deficient) azaarenes, making them inherently resistant to Electrophilic Aromatic Substitution ( SE​Ar ) .

To overcome this kinetic barrier, researchers must employ sophisticated activation strategies that either reverse the polarity of the pyridine ring, utilize directing groups, or repurpose electrophilic reagents as radical precursors via Single Electron Transfer (SET). This application note details three field-proven protocols for the regioselective C-H trifluoromethylation of pyridines, explaining the causality behind the experimental designs to ensure reproducible, self-validating workflows.

The Mechanistic Paradox & Activation Strategies

Attempting to react bare pyridine with an electrophilic −CF3+​ source typically results in unreacted starting material or non-selective degradation. To facilitate functionalization, the electronic properties of the pyridine must be manipulated.

  • Nucleophilic Activation (Dearomatization): By reducing the pyridine to an N-silyl enamine via hydrosilylation, aromaticity is temporarily broken. This localizes electron density at the C3 position, allowing it to act as a nucleophile against mild electrophiles like Togni Reagent I [1].

  • N-Oxide Activation: Oxidation of the pyridine nitrogen generates a dipole that enriches the ring's electron density. The oxygen atom serves as a directing group for transition metals (e.g., Nickel), guiding the catalyst to activate the C2-H bond specifically [2].

  • Photoredox SET (Minisci-Type): Electrophilic reagents can be forced into a radical pathway. A photocatalyst reduces the electrophilic reagent to a highly reactive ∙CF3​ radical. Concurrently, protonating the pyridine lowers its Lowest Unoccupied Molecular Orbital (LUMO), making it a perfect acceptor for the nucleophilic radical[3].

G cluster_0 Strategy 1: Nucleophilic Activation cluster_1 Strategy 2: N-Oxide Activation Pyridine Pyridine Ring (Electron-Deficient) Enamine N-Silyl Enamine (Electron-Rich) Pyridine->Enamine Hydrosilylation NOxide Pyridine N-Oxide (Enhanced Nucleophilicity) Pyridine->NOxide Oxidation (mCPBA) C3_Attack Electrophilic CF3 Attack (Togni Reagent I) Enamine->C3_Attack Polarity Reversal C3_Product C3-CF3 Pyridine (Rearomatized) C3_Attack->C3_Product Oxidation (DDQ) Ni_Cat Ni-Catalyzed CF3 Transfer (Togni Reagent II) NOxide->Ni_Cat C-H Activation C2_Product C2-CF3 Pyridine (Deoxygenated) Ni_Cat->C2_Product Reductive Elimination

Activation strategies to overcome pyridine electron deficiency for electrophilic trifluoromethylation.

Reagent Profiling

Selecting the correct electrophilic reagent is dictated by the chosen activation pathway. The table below summarizes the quantitative and qualitative data for the three most common reagents [4].

ReagentStructure TypeReactivity ProfileTypical ByproductsOptimal Use Case
Togni Reagent I Hypervalent Iodine (Alcohol-derived)Mild electrophile, sterically accessible, bench-stable.2-Iodobenzoic acidNucleophilic enamine activation (C3-selective).
Togni Reagent II Hypervalent Iodine (Ether-derived)High electrophilicity, moisture sensitive.2-Iodobenzyl alcoholMetal-catalyzed C-H activation (N-Oxide directed).
Umemoto's Reagent S-(Trifluoromethyl)dibenzothiopheniumHighly stable, strong electron acceptor (SET).DibenzothiophenePhotoredox SET radical generation (Minisci-type).

Experimental Protocols

Protocol A: C3-Selective Trifluoromethylation via Nucleophilic Activation

Reference: Muta et al., Org. Lett. 2022 [1]. Causality & Logic: This protocol utilizes hydrosilylation to convert the inert pyridine into a highly reactive N-silyl enamine. Togni Reagent I is selected over Reagent II or Umemoto's reagent because its milder electrophilicity prevents over-reaction and degradation of the sensitive enamine intermediate. 1,2-Dichloroethane (1,2-DCE) is mandated as the solvent; highly polar solvents like DMSO cause premature hydrolysis of the silyl ether byproducts, drastically reducing yields. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides the thermodynamic driving force to rearomatize the ring.

Step-by-Step Methodology:

  • Hydrosilylation: In an argon-filled glovebox, charge a Schlenk tube with the pyridine derivative (1.0 equiv) and a highly active iridium or ruthenium hydrosilylation catalyst (1-2 mol%).

  • Add triethylsilane ( Et3​SiH , 1.2 equiv) and stir the mixture at 110 °C in toluene until full conversion to the N-silyl enamine is observed via GC-MS.

  • Solvent Exchange: Remove the toluene under reduced pressure and redissolve the crude enamine in anhydrous 1,2-DCE (0.2 M).

  • Electrophilic Addition: Cool the reaction mixture to 0 °C. Slowly add Togni Reagent I (1.5 equiv) dissolved in 1,2-DCE. Allow the reaction to warm to 25 °C and stir for 16 hours.

  • Rearomatization: Add DDQ (2.0 equiv) to the mixture at room temperature. Stir for 2 hours to drive the oxidative rearomatization.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, and purify via silica gel chromatography to isolate the 3-(trifluoromethyl)pyridine.

Protocol B: C2-Selective Trifluoromethylation of Pyridine N-Oxides

Reference: Gao et al., Chem. Eur. J. 2018 [2]. Causality & Logic: Directing transition metals to the electron-poor pyridine ring is challenging. By pre-oxidizing the pyridine to an N-oxide, the oxygen atom coordinates to the Nickel catalyst, bringing the metal center into close proximity with the C2-H bond. Togni Reagent II is utilized here because its higher electrophilicity is required to facilitate the oxidative addition/ −CF3​ transfer at the Ni(II) center.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial under a nitrogen atmosphere, combine the pyridine N-oxide (1.0 equiv), NiCl2​⋅6H2​O (10 mol%), and potassium acetate (KOAc, 3.0 equiv).

  • Reagent Addition: Add Togni Reagent II (1.5 equiv) and suspend the mixture in anhydrous N,N-dimethylformamide (DMF) (0.5 M). Note: DMF is critical here as it stabilizes the Ni-catalyst complex.

  • Reaction: Seal the vial and heat to 50 °C for 24 hours. The mild temperature prevents the thermal decomposition of Togni Reagent II.

  • Deoxygenation (Optional but common): If the free pyridine is desired, the resulting 2-(trifluoromethyl)pyridine N-oxide can be reduced using PCl3​ or Pd/C with H2​ in a subsequent step.

  • Workup: Dilute with ethyl acetate, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and purify by column chromatography.

Protocol C: Photoredox Minisci-Type C-H Trifluoromethylation

Reference: Adapted from general photoredox methodologies using Umemoto's Reagent [3][4]. Causality & Logic: When electrophilic SE​Ar is impossible, Umemoto's reagent can be repurposed as a radical source. Under visible light, the photocatalyst donates an electron to Umemoto's reagent, fragmenting it into a ∙CF3​ radical. Crucially, the addition of Trifluoroacetic Acid (TFA) protonates the pyridine. This protonation lowers the LUMO of the pyridine ring, reversing its polarity relative to the radical and accelerating the nucleophilic attack of ∙CF3​ at the C2 or C4 positions.

SET_Mech Umemoto Umemoto's Reagent (Electrophilic CF3) CF3_Radical •CF3 Radical (Highly Reactive) Umemoto->CF3_Radical SET Reduction Ru_Cat *Ru(bpy)3 2+ (Photoexcited Catalyst) Ru_Cat->Umemoto e- Transfer Radical_Cation Radical Cation Intermediate CF3_Radical->Radical_Cation Addition to C2/C4 Protonated_Py Protonated Pyridine (Minisci Acceptor) Protonated_Py->Radical_Cation Reacts with •CF3 Product CF3-Pyridine Product Radical_Cation->Product Oxidation & Deprotonation

Photoredox SET mechanism using Umemoto's reagent to generate CF3 radicals for Minisci addition.

Step-by-Step Methodology:

  • Mixture Assembly: In a transparent borosilicate vial, add the pyridine derivative (1.0 equiv), Umemoto's Reagent (1.5 equiv), and 2​ (2 mol%).

  • Acidification: Dissolve the reagents in a degassed mixture of Acetonitrile/Water (4:1, 0.1 M). Add Trifluoroacetic Acid (TFA, 2.0 equiv) to protonate the pyridine.

  • Degassing: Sparge the solution with argon for 15 minutes. Oxygen must be strictly excluded as it quenches the excited state of the ruthenium catalyst and scavenges the ∙CF3​ radical.

  • Irradiation: Irradiate the vial with Blue LEDs (450 nm) at room temperature for 12-16 hours. A cooling fan should be used to maintain ambient temperature.

  • Workup: Basify the reaction mixture with 1M NaOH to deprotonate the product, extract with ethyl acetate, and purify via chromatography.

References

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022).
  • Gao, X., et al. (2018). Nickel-catalyzed C-H trifluoromethylation of pyridine N-oxides with Togni's reagent. Chemistry - A European Journal.
  • Yasu, Y., et al. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry.
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry.

In vitro antiproliferative activity of substituted pyrazolo[3,4-b]pyridines.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Antiproliferative Activity and Mechanistic Profiling of Substituted Pyrazolo[3,4-b]pyridines

Introduction & Pharmacological Landscape

The pyrazolo[3,4-b]pyridine scaffold represents a highly privileged, fused heterocyclic system in modern oncology drug discovery. Due to its structural bioisosterism with purines, this scaffold effectively acts as an ATP-competitive inhibitor for a diverse array of kinases and DNA-binding enzymes. Recent structural optimization strategies have identified specific substituted derivatives as potent, broad-spectrum antiproliferative agents, primarily functioning through the targeted inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) [1] and Topoisomerase IIα (Topo IIα) [2].

Mechanistic Pathways & Causality

Understanding the causality behind the antiproliferative efficacy of these compounds is critical for lead optimization and clinical translation.

  • Topoisomerase IIα Inhibition: Topo IIα is essential for managing DNA topological states during replication. Pyrazolo[3,4-b]pyridine derivatives (e.g., compound 8c and bisindole-conjugated derivatives) inhibit the DNA relaxation activity of Topo IIα. By trapping the Topo II-DNA cleavage complex or directly inhibiting the ATPase domain, these compounds prevent the religation of transient double-strand breaks. This unresolved DNA damage triggers the DNA damage response (DDR), leading to profound S-phase cell cycle arrest and subsequent intrinsic apoptosis via the upregulation of pro-apoptotic Bax, activation of Caspases, and cleavage of PARP-1 [2][3].

  • p38α MAPK Inhibition: Certain spiro-derivatives (e.g., 14a, 14d) exhibit sub-micromolar inhibition of p38α kinase. The blockade of this cellular pathway regulator disrupts normal cell cycle progression, causing arrest in the G2/M or S phase, ultimately driving the cells toward apoptosis [1].

MOA Sub Pyrazolo[3,4-b]pyridine Derivatives Topo Topoisomerase IIα Inhibition Sub->Topo p38 p38α MAPK Inhibition Sub->p38 DNA DNA Double-Strand Breaks (Cleavage Complex Trapping) Topo->DNA CellCycle S-Phase / G2/M Cell Cycle Arrest p38->CellCycle DNA->CellCycle Apo Apoptosis Activation (Bax↑, Caspases↑, PARP-1 Cleavage) CellCycle->Apo

Mechanistic pathways of pyrazolo[3,4-b]pyridines inducing apoptosis via Topo IIα and p38α MAPK.

Quantitative Efficacy Data

The following table summarizes the in vitro antiproliferative and enzymatic inhibitory activities of recently developed pyrazolo[3,4-b]pyridine derivatives, highlighting their potency across different cancer models.

CompoundPrimary TargetCancer Cell Line ModelAntiproliferative IC50 / GI50 (μM)Target Enzyme IC50 (μM)
14a p38α MAPKHepG2 (Hepatocellular)4.200.13
14d p38α MAPKHeLa (Cervical)5.900.64
8c Topo IIαNCI-60 Panel (Mean GI50)1.33Dose-dependent
8c Topo IIαK562 (CML Leukemia)0.72Dose-dependent
7e Topo IIα / Topo IMV4-11 (AML Leukemia)< 5.00Dose-dependent

Data synthesized from Farahat et al. (2022) [1], Eldehna et al. (2025) [2], and Eldehna et al. (2026) [3].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity preclinical evaluation, the following protocols are designed with built-in causality and self-validation mechanisms.

Workflow Comp Compound Library Screen Primary Screening (SRB Assay) Comp->Screen Dose-Response Target Target Validation (Topo IIα Assay) Screen->Target GI50 < 5 μM Mech Mechanistic Profiling (Flow Cytometry) Target->Mech Confirmed Hit

Self-validating preclinical workflow for evaluating pyrazolo[3,4-b]pyridine derivatives.

Protocol A: High-Throughput Antiproliferative Screening (SRB Assay)

Causality Insight: While MTT assays rely on mitochondrial reductase activity (which can be artificially skewed by metabolic shifts in cancer cells), the Sulforhodamine B (SRB) assay measures total cellular protein mass. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a highly linear and metabolically independent readout of cell proliferation. This makes it the gold standard for NCI-60 panel screening [2].

  • Step 1: Seed cells (e.g., K562, HepG2) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 h at 37°C, 5% CO₂.

  • Step 2 (Self-Validation): Fix one plate immediately with 10% Trichloroacetic acid (TCA) to establish the "Day 0" baseline cell mass ( Tz​ ). This is critical for calculating true Growth Inhibition (GI50) rather than just relative viability.

  • Step 3: Treat remaining plates with pyrazolo[3,4-b]pyridine derivatives (0.1–100 μM) and a positive control (e.g., Doxorubicin). Incubate for 48–72 h.

  • Step 4: Fix cells with cold 10% TCA for 1 h at 4°C. Wash with deionized water and air dry.

  • Step 5: Stain with 0.4% (w/v) SRB solution in 1% acetic acid for 10 min. Wash unbound dye with 1% acetic acid to reduce background noise.

  • Step 6: Solubilize the bound dye in 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm.

Protocol B: Target-Based Enzyme Inhibition (Topo IIα DNA Relaxation Assay)

Causality Insight: Topo IIα requires ATP to catalyze the transient double-strand break and passage of another DNA strand, relaxing supercoiled DNA. Inhibitors prevent this, leaving the plasmid DNA in its supercoiled state. Because supercoiled DNA is more compact, it migrates significantly faster through an agarose gel than relaxed DNA.

  • Step 1: Prepare a 20 μL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM dithiothreitol, and 0.25 μg of supercoiled pBR322 plasmid DNA.

  • Step 2: Add the test compound (e.g., 8c) at varying concentrations (1–50 μM).

  • Step 3 (Self-Validation): Include a vehicle control (DMSO), a positive control (Etoposide), and an ATP-minus lane. The ATP-minus lane proves that any observed relaxation in the vehicle lane is strictly Topo II-dependent.

  • Step 4: Add 1–2 units of human recombinant Topo IIα and incubate at 37°C for 30 min.

  • Step 5: Terminate the reaction by adding 2 μL of 10% SDS and 2 μL of Proteinase K (50 μg/mL). Incubate for 15 min at 37°C to digest the enzyme and release the DNA.

  • Step 6: Resolve the DNA topoisomers via electrophoresis on a 1% agarose gel in TAE buffer. Stain with ethidium bromide and visualize under UV light.

Protocol C: Flow Cytometric Analysis of Apoptosis (Annexin V-FITC/PI)

Causality Insight: During early apoptosis, cells lose membrane asymmetry, causing Phosphatidylserine (PS) to translocate from the inner to the outer plasma membrane leaflet. Annexin V binds PS with high affinity. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis).

  • Step 1: Treat cancer cells with the test compound at its GI50 concentration for 24–48 h.

  • Step 2: Harvest cells (including floating cells, which may be apoptotic), wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Step 3: Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.

  • Step 4 (Self-Validation): Prepare unstained cells, cells stained with Annexin V-FITC alone, and cells stained with PI alone. These single-stained controls are mandatory for accurate fluorescence compensation.

  • Step 5: Incubate for 15 min at room temperature in the dark. Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.

References

  • Farahat, A. A., Samir, E. M., Zaki, M. Y., Serya, R. A. T., & Abdel-Aziz, H. A. (2022). Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity. Archiv der Pharmazie, 355(2), e2100302. [Link]

  • Eldehna, W. M., Tawfik, H. O., Veselá, D., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • Eldehna, W. M., Tawfik, H. O., Veselá, D., et al. (2026). Discovery of potent bisindole-based pyrazolopyridine derivatives as topoisomerase inhibitors: DNA damage induction and synergistic antileukemic activity. Frontiers in Pharmacology, 17, 1745220. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for research scientists and drug development professionals working on the synthesis of fluorinated pyrazolo[4,3-b]pyridines. These scaffolds are critical intermediates in the development of PDE1 inhibitors and advanced neurodegenerative therapeutics 1.

Below, we detail the validated two-step synthetic workflow, self-validating protocols, and mechanistic troubleshooting strategies to overcome common bottlenecks such as poor cyclization yields and over-bromination.

Mechanistic Pathway & Synthetic Workflow

The synthesis relies on a modified Jacobson indazole cyclization followed by a highly regioselective electrophilic aromatic substitution (EAS). The strongly electron-withdrawing trifluoromethyl (-CF₃) group deactivates the pyridine ring, necessitating anhydrous conditions during diazotization to prevent nucleophilic degradation.

G A 3-Amino-2-methyl-5- (trifluoromethyl)pyridine C 6-(Trifluoromethyl)-1H- pyrazolo[4,3-b]pyridine A->C Isoamyl Nitrite, KOAc Toluene, 80°C E 3-Bromo-6-(trifluoromethyl)- 1H-pyrazolo[4,3-b]pyridine C->E NBS, DMF RT, 12h

Figure 1: Synthetic workflow for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

Step-by-Step Experimental Protocols

Every procedure below is designed as a self-validating system , meaning the reaction provides observable physical feedback (color changes, gas evolution) to confirm mechanistic progression.

Protocol A: Anhydrous Cyclization to 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
  • Preparation: Charge a dry, argon-flushed reaction vessel with 3-amino-2-methyl-5-(trifluoromethyl)pyridine (1.0 eq), anhydrous potassium acetate (1.2 eq), and anhydrous toluene (10 mL/g).

  • Initiation: Stir the suspension at room temperature for 15 minutes. Add isoamyl nitrite (1.5 eq) dropwise via syringe over 10 minutes.

    • Scientific Rationale: Slow addition prevents the accumulation of the highly reactive diazonium intermediate, mitigating exothermic runaway and suppressing intermolecular coupling.

  • Cyclization: Heat the reaction mixture to 80 °C.

    • Self-Validation: The reaction will transition from a heterogeneous orange suspension to a homogeneous deep yellow solution, accompanied by mild nitrogen gas evolution.

  • Completion: Stir for 18 hours. Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: C3-Bromination via Electrophilic Aromatic Substitution

Bromination of the pyrazolopyridine core at the C3 position is most effectively achieved using N-Bromosuccinimide (NBS), which minimizes over-bromination compared to elemental bromine 2.

  • Preparation: Dissolve 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (8 mL/g) under a nitrogen atmosphere. Cool to 0 °C.

  • Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes.

    • Scientific Rationale: DMF stabilizes the polar transition state of the EAS mechanism. Portion-wise addition controls the localized concentration of the electrophile, preventing di-bromination.

  • Propagation: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 12 hours.

  • Quenching: Pour the mixture into ice-cold water containing 5% sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation: The active bromine species are reduced, and the product will precipitate as a light pink solid .

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organics with water (5x) to remove residual DMF. Dry, concentrate, and recrystallize from hot ethanol.

Troubleshooting & FAQs

Q1: Why is my yield for the cyclization step (Protocol A) consistently below 40%, with significant tar formation? Causality & Solution: You are likely using aqueous diazotization conditions (NaNO₂/HCl). The -CF₃ group heavily deactivates the pyridine ring, making the diazonium salt highly unstable. In the presence of water, the intermediate undergoes a Sandmeyer-type side reaction to form a hydroxypyridine (pyridinol) instead of cyclizing. Solution: Switch strictly to the anhydrous isoamyl nitrite/toluene system described in Protocol A.

Q2: During C3-bromination, LC-MS shows a mixture of my product, unreacted starting material, and an N-brominated species. How do I fix this? Causality & Solution: The N1 proton of the pyrazole ring is acidic, and N-bromination is kinetically favored but thermodynamically unstable. If you halt the reaction too early, you will trap this kinetic N-Br intermediate. Solution: Bromination at C3 is under thermodynamic control. Ensure the reaction stirs for the full 12 hours at room temperature to allow the N-Br species to rearrange to the C3-Br product. Do not exceed 1.05 equivalents of NBS.

Q3: I am having difficulty removing residual succinimide during the workup of Protocol B. It co-elutes with my product. Causality & Solution: Succinimide is highly soluble in water but can easily partition into polar organic solvents like ethyl acetate if the aqueous layer is saturated. Solution: Increase the volume of your aqueous washes (step 5). Alternatively, swap the extraction solvent from ethyl acetate to a less polar solvent like dichloromethane (DCM), which has a much lower affinity for succinimide.

Quantitative Data & Optimization Matrices

Table 1: Solvent and Reagent Matrix for C3-Bromination

Data demonstrates the superiority of NBS in DMF for balancing yield and purity.

Brominating AgentSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
Br₂ (1.1 eq)AcOH25445%70%Harsh conditions; significant di-bromination.
NBS (1.05 eq)MeCN252460%85%Sluggish EAS kinetics; unreacted starting material.
NBS (1.05 eq) DMF 25 12 88% >98% Optimal transition state stabilization; clean conversion.
NBS (1.05 eq)DMF60475%80%Thermal degradation; appearance of dark impurities.
Table 2: Temperature & Solvent Control Impact on Diazotization Yield

Highlights the necessity of anhydrous conditions for electron-deficient substrates.

Reagent SystemSolventTemp (°C)Yield (%)Primary Outcome
NaNO₂ / HCl (aq)H₂O0 to 535%High hydrolysis to pyridinol side-product.
Isoamyl NitriteTHF6565%Moderate cyclization efficiency.
Isoamyl Nitrite / KOAc Toluene 80 82% Optimal anhydrous cyclization; high purity.

Sources

Technical Support Center: Purification of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The isolation and purification of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine presents unique physicochemical challenges. The dense functionalization of this bicyclic core—combining an electron-withdrawing trifluoromethyl (-CF 3​ ) group, a bulky halogen (bromine), and an amphoteric pyrazolo-pyridine system—necessitates precise chromatographic logic.

This guide provides field-proven troubleshooting strategies and self-validating workflows designed specifically for researchers and drug development professionals.

Part 1: Physicochemical Profiling & Causality (FAQs)

Q1: Why does this compound exhibit severe streaking on normal-phase silica gel? A1: The 1H-pyrazolo[4,3-b]pyridine core is highly amphoteric. The pyrazole N-H acts as a potent hydrogen-bond donor (acidic), while the pyridine nitrogen acts as a hydrogen-bond acceptor (basic). On bare silica, these moieties interact strongly with surface silanols, leading to multiple retention states and tautomeric exchange (1H 2H) during elution[1]. Furthermore, the -CF 3​ group at the 6-position withdraws electron density, altering the basicity of the pyridine ring but not eliminating its H-bonding potential. To resolve this, mobile phase modifiers (e.g., Triethylamine or Acetic Acid) are strictly required to mask silanol sites and collapse the tautomeric states into a single eluting band.

Q2: How does the -CF 3​ group dictate my choice of reverse-phase (RP) HPLC columns? A2: The trifluoromethyl group significantly increases local lipophilicity and introduces specific fluorous interactions. Standard C18 columns often yield broad peaks or poor resolution when separating closely related fluorinated regioisomers[1]. Utilizing a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column, enhances shape selectivity and dipole-dipole interactions. This provides superior resolution between the target molecule and common impurities, such as des-bromo analogues or N-alkylated byproducts[2].

Q3: What are the most common co-eluting impurities, and how do I separate them? A3: Halogenation and trifluoromethylation workflows frequently produce closely related byproducts. In the synthesis of tetra-substituted or densely functionalized trifluoromethylpyrazoles, incomplete halogenation or over-reaction can occur[3]. Because the molecular weight difference is small and the polarity is nearly identical, Preparative RP-HPLC is preferred over flash chromatography for final polishing.

G Mol 3-Bromo-6-(CF3)-1H-pyrazolo[4,3-b]pyridine PyrNH Pyrazole N-H (H-Bond Donor) Mol->PyrNH PyrN Pyridine N (H-Bond Acceptor) Mol->PyrN Tautomerism Tautomeric Exchange (1H ⇌ 2H) Mol->Tautomerism Silica Silica Gel Silanols (Si-OH) PyrNH->Silica Strong Adsorption PyrN->Silica Strong Adsorption Streaking Peak Tailing / Streaking Silica->Streaking Tautomerism->Streaking Solution Add 0.1% TEA or AcOH to Mobile Phase Streaking->Solution Resolution

Mechanistic basis of silica gel streaking and resolution via mobile phase modifiers.

Part 2: Quantitative Data & Solvent Optimization

When performing normal-phase purification, selecting the correct solvent system is critical to prevent product loss on the column. Below is a summary of quantitative retention behaviors based on solvent modifications.

Table 1: Mobile Phase Optimization for Silica Gel Chromatography

Solvent SystemModifierR f​ (approx)Peak Shape / Elution ProfileRecommendation
Hexane / EtOAc (7:3)None0.15 - 0.30Severe streaking, broad bandsNot recommended due to tautomeric smearing.
CHCl 3​ / EtOAc (9:1)None0.35Moderate tailingAcceptable for crude filtration[4].
DCM / MeOH (95:5)0.1% TEA0.40Sharp, symmetricalHighly recommended for basic recovery.
Hexane / EtOAc (8:2)0.1% AcOH0.30Sharp, symmetricalRecommended if acidic workup is preferred.

Part 3: Step-by-Step Methodologies

Protocol 1: Modified Normal-Phase Flash Chromatography

Objective: Bulk isolation of the target compound from crude reaction mixtures while suppressing tautomeric streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent (e.g., Hexane or DCM) containing 0.1% Triethylamine (TEA)[1]. This pre-deactivates the acidic silanols.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. Add a small amount of silica gel and evaporate to a dry, free-flowing powder. Dry loading prevents precipitation at the column head and ensures a narrow injection band.

  • Elution: Run a gradient from 0% to 30% EtOAc in Hexane (maintaining 0.1% TEA throughout). Keep the run time short to minimize on-column degradation[1].

  • Self-Validation Step: When monitoring fractions via Thin Layer Chromatography (TLC), the TLC plates must be pre-eluted with the TEA-modified solvent system. Failure to do so will result in false streaking on the plate, misrepresenting the actual sharp column performance.

Protocol 2: High-Resolution Preparative RP-HPLC

Objective: Final polishing to remove closely related regioisomers or des-bromo impurities.

  • Column Selection: Utilize a Pentafluorophenyl (PFP) stationary phase (e.g., 5 µm, 21.2 x 250 mm). The fluorous interactions are critical for resolving the -CF 3​ bearing isomers.

  • Mobile Phase Preparation:

    • Buffer A: MS-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Buffer B: MS-grade Acetonitrile with 0.1% TFA.

  • Gradient Execution: Initiate at 30% B, holding for 2 minutes to allow polar impurities to elute. Ramp to 80% B over 20 minutes. The target compound typically elutes in the hydrophobic window (60-70% B).

  • Fraction Collection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm. Collect peaks using mass-triggered fractionation if available, targeting the[M+H] + isotope pattern characteristic of bromine (~m/z 266/268).

G Crude Crude Mixture TLC TLC / LC-MS Profiling Crude->TLC Isomers Regioisomers / Des-bromo present? TLC->Isomers Polar High Polarity / Baseline Impurities? TLC->Polar Clean >95% Purity but Colored? TLC->Clean Prep Prep-HPLC (PFP Column) 0.1% TFA in MeCN/H2O Isomers->Prep Yes Flash Flash Chromatography (DCM/MeOH + 0.1% TEA) Polar->Flash Yes Flash->Isomers Further Polish Recryst Recrystallization (EtOAc/Hexane) Clean->Recryst Yes

Decision matrix for the purification of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine.

References

  • National Institutes of Health (PMC). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles." NIH.gov. URL: [Link]

  • ACS Publications. "Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles." ACS.org. URL: [Link]

  • RSC Publishing. "Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling." RSC.org. URL: [Link]

Sources

Catalyst and ligand selection to suppress dehalogenation side reactions.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Catalyst and Ligand Selection. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and suppress dehalogenation side reactions in cross-coupling chemistry. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

Introduction to Dehalogenation in Cross-Coupling Reactions

Dehalogenation is a prevalent and often frustrating side reaction in palladium- and nickel-catalyzed cross-coupling reactions. Instead of the desired carbon-carbon or carbon-heteroatom bond formation, the halide on the starting material is replaced by a hydrogen atom.[1][2][3] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the target molecule and complicates purification.[1][2] This side reaction is particularly problematic with electron-rich or sterically hindered aryl halides and highly active catalyst systems.[1][2] Understanding the mechanisms that lead to dehalogenation is the first step in effectively suppressing it.

Frequently Asked Questions (FAQs)

Q1: What exactly is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) of an aryl or vinyl halide is replaced by a hydrogen atom.[1][2] This results in a reduced, non-coupled byproduct. The hydrogen atom can come from various sources in the reaction mixture, including solvents (like alcohols or DMF), the base, or even trace amounts of water.[1][4]

Q2: What is the primary mechanism of dehalogenation?

A2: The most common pathway involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with a hydride source.[1] This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated arene and regenerating the active catalyst.

Q3: How can I quickly identify if dehalogenation is occurring in my reaction?

A3: You can use standard analytical techniques to check your crude reaction mixture:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to your starting aryl halide.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): You will see a peak corresponding to the molecular weight of the arene (your starting material minus the halogen plus a hydrogen).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, you'll observe a new proton signal in the aromatic region where the halogen was previously located.[5]

Q4: Which types of aryl halides are most prone to dehalogenation?

A4: The tendency for dehalogenation generally follows the reactivity of the C-X bond: I > Br > Cl.[3] Aryl iodides are the most susceptible, while aryl chlorides are the least, although they are also the most challenging to activate for the desired coupling reaction.[3] Electron-deficient aryl halides and N-heterocyclic halides are also particularly prone to this side reaction.[3]

Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura reaction is producing a high percentage of the dehalogenated starting material, leading to a low yield of the desired biaryl product.

Potential Causes & Solutions:

  • Inappropriate Ligand Selection: The ligand is arguably the most critical factor. It needs to promote the desired reductive elimination of the product faster than the dehalogenation pathway.

    • Expert Insight: The key is to use a ligand that is both bulky and electron-rich. Bulky ligands create steric hindrance around the metal center, which accelerates the product-forming reductive elimination step.[4][6] Electron-rich ligands enhance the rate of oxidative addition, which can be beneficial, especially for less reactive aryl chlorides.[4][7]

    • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands. Excellent starting points are the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][6] These have a proven track record of minimizing dehalogenation.[1][3][6]

  • Incorrect Base: The base can be a source of hydrides or be too reactive, promoting side reactions.

    • Expert Insight: Strong alkoxide bases can sometimes promote dehalogenation.[5] Weaker inorganic bases are often a better choice.

    • Recommendation: Switch from strong bases like sodium tert-butoxide to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][5][8]

  • Sub-optimal Solvent Choice: The solvent can act as a hydride donor.

    • Expert Insight: Protic solvents like alcohols can be oxidized by the palladium complex to generate hydride species.[2][4]

    • Recommendation: Use aprotic solvents like dioxane, THF, or toluene.[3][8] If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.

  • High Reaction Temperature: Elevated temperatures can increase the rate of catalyst decomposition and side reactions, including dehalogenation.[1][8]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It's better to have a slower, cleaner reaction than a fast, messy one.

Summary Table for Suzuki-Miyaura Coupling Troubleshooting
ParameterProblematic ConditionRecommended SolutionRationale
Ligand Small, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos, NHCs)[1]Promotes faster reductive elimination of the desired product.
Base Strong alkoxides (e.g., NaOtBu)[5]Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)[8]Reduces the likelihood of the base acting as a hydride source.
Solvent Protic (e.g., alcohols), or DMF[1]Aprotic (e.g., dioxane, toluene, THF)[8]Aprotic solvents are less likely to be a source of hydrides.[1]
Temperature Excessively high[1][8]Lowest effective temperatureMinimizes catalyst decomposition and side reactions.
Issue 2: Dehalogenation as a Major Side Reaction in Heck Coupling

Problem: My Heck reaction is mainly producing the reduced arene instead of the desired substituted alkene.

Potential Causes & Solutions:

  • High Reaction Temperature: Heck reactions often require high temperatures, which can favor dehalogenation.[8]

    • Recommendation: Attempt the reaction at a lower temperature. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and in shorter times, potentially reducing dehalogenation.[8]

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence the extent of dehalogenation.[8]

    • Recommendation: If you are using a solvent like DMF, which can be a hydride source, consider switching to a less reducible solvent like toluene or dioxane.[8] Using an inorganic base like K₂CO₃ or NaOAc is often effective.[8]

Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination

Problem: The desired C-N bond formation is competing with the hydrodehalogenation of my aryl halide.

Potential Causes & Solutions:

  • Sub-optimal Ligand Selection: The ligand is crucial for promoting the desired amination over the dehalogenation pathway.

    • Expert Insight: Similar to Suzuki coupling, bulky, electron-rich ligands are key. They accelerate the rate of reductive elimination to form the C-N bond, which can outcompete the hydrodehalogenation pathway.

    • Recommendation: Employ ligands such as Xantphos, DavePhos, or XPhos.[1]

  • Base Choice: A strong, non-nucleophilic base is typically required for Buchwald-Hartwig amination.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. If your substrate is sensitive to it, you can screen other bases like LHMDS or K₃PO₄.[1]

In-Depth Technical Discussion

The Mechanism of Dehalogenation

Understanding the catalytic cycle provides insight into how dehalogenation occurs. The desired cross-coupling reaction and the undesired dehalogenation pathway diverge after the initial oxidative addition step.

G cluster_cycle Catalytic Cycle cluster_side_reaction Dehalogenation Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-M) Pd_H H-Pd(II)-Ar(L_n) OxAdd->Pd_H Side Reaction Transmetal->Pd0 RedElim Ar-R (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->Pd_H Hydride Transfer Pd_H->Pd0 Dehalogenated_Product Ar-H (Byproduct) Pd_H->Dehalogenated_Product Reductive Elimination Dehalogenated_Product->Pd0

Caption: Catalytic cycle showing the desired cross-coupling pathway versus the dehalogenation side reaction.

As shown in the diagram, after the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can either proceed down the desired pathway via transmetalation or react with a hydride source to form a palladium-hydride intermediate. This intermediate then undergoes reductive elimination to yield the dehalogenated arene.

Ligand Selection Strategies to Suppress Dehalogenation

The choice of ligand is your most powerful tool for controlling the outcome of the reaction.

  • Phosphine Ligands:

    • Bulky, Electron-Rich Monodentate Ligands: These are often the first choice for suppressing dehalogenation. The steric bulk around the palladium center promotes the reductive elimination of the desired product.[4] Examples include the Buchwald biaryl phosphine ligands (SPhos, XPhos) and trialkylphosphines (P(tBu)₃).[1][6][9]

    • Bidentate Ligands: Ligands like dppf and Xantphos can also be effective.[1] The defined bite angle of these ligands can influence the geometry of the palladium complex and favor the desired reaction pathway.

  • N-Heterocyclic Carbene (NHC) Ligands:

    • Strong σ-Donors: NHCs are strong σ-donors, which can increase the electron density on the palladium center and promote oxidative addition.[10] They form very stable complexes with palladium, which can lead to higher catalyst turnover numbers.[10][11]

    • Steric Tunability: Like phosphine ligands, the steric properties of NHCs can be tuned by changing the substituents on the nitrogen atoms.[10] Bulky NHC ligands can be very effective at suppressing dehalogenation.[12]

A General Troubleshooting Workflow

When faced with a dehalogenation problem, a systematic approach is key.

G start Dehalogenation Observed q1 What is your ligand? start->q1 a1_1 Switch to a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or an NHC ligand. q1->a1_1 Using PPh₃ or a similar small ligand q2 What is your base? q1->q2 Already using a bulky ligand a1_1->q2 a2_1 Switch to a weaker inorganic base (e.g., K₂CO₃, K₃PO₄). q2->a2_1 Using a strong alkoxide base q3 What is your solvent? q2->q3 Using an inorganic base a2_1->q3 a3_1 Switch to an aprotic solvent (e.g., toluene, dioxane, THF). q3->a3_1 Using a protic solvent (e.g., alcohol) q4 What is the reaction temperature? q3->q4 Using an aprotic solvent a3_1->q4 a4_1 Lower the temperature. q4->a4_1 High temperature end Problem Solved q4->end Optimized temperature a4_1->end

Caption: A decision tree for troubleshooting dehalogenation side reactions.

Experimental Protocols

Protocol 1: Screening of Ligands to Minimize Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a general procedure for screening different phosphine ligands to identify the optimal one for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the aryl halide, boronic acid, palladium precatalyst, and base to a series of reaction vials.

  • Ligand Addition: To each vial, add a different phosphine ligand.

  • Solvent Addition: Add the degassed solvent to each vial.

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at regular time intervals (e.g., 1h, 4h, 12h) to determine the ratio of the desired product to the dehalogenated byproduct.[2]

  • Analysis: Compare the results to identify the ligand that provides the highest yield of the desired product with minimal dehalogenation.[2]

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]

  • Filo. (2025, December 2). What are the factors that affect the dehydrohalogenation reaction? Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]

  • Hesp, K. C., et al. (2013). Electron-Rich Trialkyl-Type Dihydro-KITPHOS Monophosphines: Efficient Ligands for Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. Comparison with Their Biaryl-Like KITPHOS Monophosphine Counterparts. Organometallics, 32(8), 2395-2407. Retrieved from [Link]

  • Schmidt, Y., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • Schaefer, C. E., et al. (2007). Influence of Organic Ligands on the Reduction of Polyhalogenated Alkanes by Iron(II). Environmental Science & Technology, 41(19), 6748-6754. Retrieved from [Link]

  • Glorius, F., et al. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1573-1582. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]

  • OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in controlling the regioselectivity of pyrazolopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are pyrazolopyridines and why is their regioselective synthesis important?

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[1][2] These structures are of significant interest to medicinal chemists because they are structurally similar to purine bases like adenine and guanine, making them privileged scaffolds in drug discovery.[1] Pyrazolopyridine derivatives have shown a wide range of biological activities, including their use in treatments for neurological disorders and as anti-inflammatory, anti-cancer, and anti-viral agents.[3]

There are five possible ways to fuse the two rings, leading to different isomers such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine.[1][2] The specific arrangement of atoms (regioisomer) dramatically influences the compound's biological activity and physicochemical properties. Therefore, controlling the regioselectivity of the synthesis is crucial to produce the desired isomer exclusively, avoiding difficult and costly purification of isomer mixtures and ensuring the efficacy and safety of potential drug candidates.[4]

Q2: What is the general mechanism for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds?

A widely used method for synthesizing 1H-pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1][2] When the 1,3-dicarbonyl is unsymmetrical, the reaction can proceed via two competing pathways, potentially leading to a mixture of two regioisomers.

The mechanism involves two key steps:

  • Initial Condensation: The reaction begins with a nucleophilic attack from one of the nitrogen atoms of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The exocyclic amino group (-NH2) is generally more nucleophilic than the endocyclic pyrazole nitrogen.

  • Cyclization and Dehydration: Following the initial condensation, an intramolecular cyclization occurs where the remaining nucleophilic nitrogen attacks the second carbonyl group. Subsequent dehydration (loss of a water molecule) and aromatization lead to the formation of the stable pyrazolopyridine ring system.

The regioselectivity is determined in the first step. The amino group can attack either the C2 or C4 carbonyl of the unsymmetrical dicarbonyl, leading to different intermediates and ultimately, different final products. The relative electrophilicity of the two carbonyl groups and the reaction conditions, especially the solvent, dictate which pathway is favored.[1]

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B A 5-Aminopyrazole C Attack at Carbonyl 1 A->C Solvent can influence this choice F Attack at Carbonyl 2 A->F Solvent can influence this choice B Unsymmetrical 1,3-Dicarbonyl B->C B->F D Intermediate A C->D Cyclization E Regioisomer A D->E Dehydration G Intermediate B F->G Cyclization H Regioisomer B G->H Dehydration

Caption: Competing pathways in pyrazolopyridine synthesis.

Q3: How do solvents fundamentally influence the regioselectivity of a reaction?

Solvents are not merely inert media for reactions; they actively participate in the reaction mechanism by solvating reactants, intermediates, and transition states.[5][6][7] This interaction can alter the energy landscape of the reaction, favoring one pathway over another.[6][7] The key solvent properties influencing regioselectivity are:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged or highly polar transition states and intermediates.[5][8] For reactions involving the build-up of charge in the transition state, polar solvents can lower the activation energy and accelerate the reaction.[6][7] If the two competing pathways have transition states with different charge distributions, a polar solvent will preferentially stabilize the more polar transition state, thus directing the reaction towards a specific regioisomer.

  • Proticity (Hydrogen Bonding Capability):

    • Protic solvents (e.g., water, ethanol, acetic acid) can act as hydrogen bond donors. They are very effective at stabilizing anions and can also stabilize transition states through hydrogen bonding.[5][7]

    • Aprotic solvents (e.g., DMF, DMSO, THF, Dichloromethane) cannot donate hydrogen bonds. Polar aprotic solvents are particularly good at solvating cations while leaving anions relatively "bare" and more nucleophilic.[5]

  • Coordinating Ability: Some solvents can coordinate with reactants or catalysts, altering their reactivity and steric environment, which can in turn influence the regiochemical outcome.

By strategically choosing a solvent, a researcher can stabilize one set of intermediates and transition states over the other, thereby controlling which regioisomer is formed as the major product.[9]

Troubleshooting Guide

Problem: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

This is a common challenge when using unsymmetrical starting materials. The formation of a mixture indicates that the energy difference between the two competing reaction pathways is small under your current conditions.[1] Here’s a systematic approach to enhance regioselectivity by leveraging solvent effects.

Solution: Systematic Solvent Screening

The most effective strategy is to perform a solvent screen to identify conditions that favor the formation of your desired isomer.[10] The choice of solvent can dramatically influence the product ratio.[9][10]

Experimental Protocol: Solvent Screening for Regioselectivity

  • Set Up Parallel Reactions: Set up a series of small-scale reactions in parallel. Use identical amounts of your 5-aminopyrazole, 1,3-dicarbonyl, and any catalyst, as well as the same temperature and reaction time. The only variable should be the solvent.

  • Select a Diverse Range of Solvents: Choose solvents with a wide range of properties.

SolventTypeDielectric Constant (ε)Rationale for Use
TolueneNon-polar2.4Baseline, favors less polar intermediates.
Dichloromethane (DCM)Polar Aprotic9.1A good starting point for many syntheses, often providing good yields.[4]
Tetrahydrofuran (THF)Polar Aprotic7.6Can provide a balance of polarity and coordinating ability.[4]
Acetonitrile (MeCN)Polar Aprotic37.5Highly polar, can stabilize charged intermediates.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7High-boiling polar solvent, useful for reactions requiring heat.[4][11]
Ethanol (EtOH)Polar Protic24.6Can participate in hydrogen bonding, potentially stabilizing one transition state over another.[9][12]
Acetic Acid (AcOH)Polar Protic6.2Often used as both a solvent and an acid catalyst in this type of condensation.[2][9]
2,2,2-Trifluoroethanol (TFE)Polar Protic (Fluorinated)26.7Unique hydrogen-bonding properties can dramatically enhance regioselectivity in similar syntheses.[10][13]
  • Monitor and Analyze: Monitor the reactions by TLC or LC-MS. Once the reactions are complete, carefully determine the ratio of the two regioisomers in the crude mixture using ¹H NMR spectroscopy or HPLC.

  • Optimize Further: Based on the results, you can select the most promising solvent and further optimize other parameters like temperature and catalyst concentration to maximize both yield and selectivity.

Caption: Workflow for optimizing regioselectivity.

Problem: I am getting a low yield or no product.

Low yields can be frustrating and may stem from several factors, including poor solubility of reactants, unfavorable reaction kinetics, or degradation of starting materials or products.

Troubleshooting Steps:

  • Check Solubility: First, ensure your starting materials are fully dissolved in the chosen solvent at the reaction temperature. If they are not, the reaction will be slow and inefficient.

    • Solution: Switch to a solvent with better solubilizing power. For many heterocyclic syntheses, polar aprotic solvents like DMF or DMSO are excellent choices, especially if heating is required.[4][11] A mixture of solvents, such as EtOH/DMF, can sometimes provide the optimal balance of properties.[11]

  • Increase Reaction Temperature: The reaction may be kinetically slow at the temperature you are using.

    • Solution: Switch to a higher-boiling point solvent (e.g., from DCM to Toluene or DMF) and increase the temperature. Many pyrazolopyridine syntheses are performed at reflux.[2][9] Microwave irradiation can also be used to accelerate the reaction significantly.[9]

  • Consider Solvent-Reactant Incompatibility: The solvent itself might be interfering with the reaction.

    • Solution: For instance, if your reaction involves a very basic intermediate, a protic solvent like ethanol could quench it. In such cases, switching to an aprotic solvent like THF or Dioxane might improve the yield. Conversely, some reactions require a protic solvent to facilitate proton transfer steps. As an example from a study on pyrazolo[1,5-a]pyridines, DCM provided the best yield, while MeOH and DMSO were suboptimal.[4]

  • Use a Catalyst: The reaction may require acid or base catalysis to proceed efficiently.

    • Solution: Acetic acid is commonly used as both a solvent and catalyst.[2][9] Other acids like HCl or Lewis acids like ZrCl4 have also been shown to be effective.[2][11] The presence of an acid can increase the electrophilicity of the carbonyl carbons, facilitating the initial nucleophilic attack.

Problem: The regioselectivity of my reaction is highly sensitive to minor changes in the experimental setup.

High sensitivity suggests that the energy barrier difference between the two competing pathways is very small, and even slight variations in conditions can tip the balance.[9]

Solution: Employ Strongly Influential Solvents

To gain robust control over the reaction, you need to use a solvent that exerts a strong, directional influence on the mechanism.

  • Fluorinated Alcohols (TFE, HFIP): As demonstrated in the synthesis of pyrazoles (a related reaction), fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[10][13] Their strong hydrogen-bond donating ability and unique polarity can selectively stabilize one transition state far more than the other, leading to a single, dominant product.[10] This effect is often much more pronounced than with conventional alcohols like ethanol.

  • Acidic Solvents: Using glacial acetic acid can lock the reaction into a specific pathway by protonating the carbonyl groups, altering their relative electrophilicity and influencing the initial site of attack by the aminopyrazole.[1][2]

By switching to one of these more "forcing" solvents, you can often make the reaction outcome less sensitive to minor fluctuations in temperature or concentration, leading to more reproducible results.

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2209. [Link]

  • Stevens, M. F. G., & Chui, W. K. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4776–4780. [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481–2518. [Link]

  • Jones, A. B., & Smith, C. D. (Year). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. [Link]

  • Papadopoulou, M. V., Bloomer, W. D., & Rosenzweig, H. S. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1503. [Link]

  • Reddy, C. R., & Grée, R. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13867–13877. [Link]

  • University of Alicante. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital Academic Repository of the University of Alicante. [Link]

  • Kumar, A., Sharma, S., & Singh, R. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]

  • El-Sayed, M. A., & Abdel-Megeed, M. F. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3496–3501. [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Stepaniuk, O., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2209. [Link]

  • Kumar, S., & Singh, R. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • ResearchGate. (Year). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. [Link]

  • Wang, Q., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1466–1471. [Link]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Sławiński, J., & Szafrański, K. (Year). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Abdelhamid, A. O., El-Idreesy, T. T., Abdelriheem, N. A., & Dawoud, H. R. M. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines, Azolo[3,4-d]pyridiazines, and Thieno[2,3-b]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry, 53(3), 710-716. [Link]

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Grivas, I., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. [Link]

  • Okumu, J. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32. [Link]

  • Kumar, R., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2263-2270. [Link]

  • Organic Chemistry Portal. (Year). Pyrazole synthesis. . [Link]

  • Rostamnia, S., & Doustkhah, E. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(17), 11467-11476. [Link]

  • Gomaa, A. A. M. (Year). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Koutentis, P. A., & Constantinidou, M. (Year). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. [Link]

  • Smith, J. D., & Johnson, K. A. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. Journal of Organic Chemistry. [Link]

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Validation & Comparative

Biological activity of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine vs. other pyrazolopyridines

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of privileged scaffolds is a critical step in modern rational drug design. Among purine bioisosteres, the pyrazolopyridine fused-ring system has emerged as a cornerstone for developing highly selective, ATP-competitive kinase inhibitors[1]. While the 1H-pyrazolo[3,4-b]pyridine isomer has historically dominated the literature, recent breakthroughs in oncology and immunology have shifted focus toward the 1H-pyrazolo[4,3-b]pyridine architecture[2].

Specifically, 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine serves as a highly functionalized, premium building block. This guide provides a comprehensive comparison of its biological utility against other pyrazolopyridines, detailing the structural causality behind its efficacy and providing validated experimental protocols for its application in drug discovery.

Structural Causality: The Anatomy of a Privileged Scaffold

The biological activity of any kinase inhibitor is dictated by its ability to engage the hinge region of the ATP-binding pocket while optimizing pharmacokinetic properties. 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is engineered with three distinct functional zones:

  • The [4,3-b] Pyrazolopyridine Core: As a purine bioisostere, the pyrazole nitrogen atoms act as crucial hydrogen bond donors and acceptors to the kinase hinge region[1]. The specific [4,3-b] nitrogen arrangement alters the vector of these hydrogen bonds compared to the traditional [3,4-b] isomer, allowing it to achieve remarkable selectivity for kinases like c-Met, FLT3, and CDK4[3][4].

  • The 6-Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a calculated pharmacokinetic enhancement. As a strongly electron-withdrawing and highly lipophilic moiety, it increases the metabolic stability of the pyridine ring—shielding it from rapid cytochrome P450-mediated oxidation—while simultaneously enhancing cellular membrane permeability[4][5].

  • The 3-Bromo Handle: The bromine atom at the C3 position is not typically part of the final pharmacophore. Instead, it serves as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), enabling researchers to rapidly generate vast libraries of C3-substituted derivatives for Structure-Activity Relationship (SAR) profiling[1].

Comparative Kinase Targeting Across Isomers

Different pyrazolopyridine isomers exhibit distinct kinome selectivity profiles. The table below summarizes the comparative biological applications of these scaffolds.

Pyrazolopyridine IsomerKey Biological TargetsRepresentative Clinical/Preclinical CompoundsPrimary Therapeutic Area
1H-Pyrazolo[4,3-b]pyridine c-Met, FLT3, CDK4/6, mGlu4Glumetinib (c-Met), Compound 23k (FLT3/CDK4)Oncology, Neurology[3][4]
1H-Pyrazolo[3,4-b]pyridine CDKs, FGFR, TBK1Various experimental TBK1/FGFR inhibitorsOncology, Immunology[2]
Pyrazolo[1,5-a]pyridine RET, CSKSelpercatinib (FDA Approved)Non-Small Cell Lung Cancer[1]
1H-Pyrazolo[4,3-c]pyridine ERK/MAPK pathwayEmerging preclinical candidatesOncology[2]

Mechanistic Pathway: Dual Inhibition via the [4,3-b] Scaffold

One of the most promising applications of derivatives synthesized from 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is the dual inhibition of FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4)[3]. In Acute Myeloid Leukemia (AML), FLT3 mutations drive aggressive proliferation, while CDK4 regulates the cell cycle. Inhibiting both nodes simultaneously prevents resistance mechanisms.

Pathway Inhibitor Pyrazolo[4,3-b]pyridine Derivative FLT3 FLT3 Kinase Inhibitor->FLT3 Inhibits CDK4 CDK4/6 Complex Inhibitor->CDK4 Inhibits STAT5 STAT5 Activation FLT3->STAT5 Phosphorylates Rb Rb Phosphorylation CDK4->Rb Phosphorylates Proliferation Tumor Cell Proliferation STAT5->Proliferation Promotes Rb->Proliferation Cell Cycle Progression

Dual FLT3/CDK4 inhibition pathway by pyrazolo[4,3-b]pyridine derivatives blocking tumor proliferation.

Quantitative Efficacy: Optimized [4,3-b]pyridine derivatives have demonstrated low nanomolar potency, with IC₅₀ values reaching 11 nM for FLT3 and 7 nM for CDK4, translating to a 67% tumor growth inhibition rate in MV4-11 xenograft models[3].

Experimental Methodology: Self-Validating Kinase Assay Workflow

To accurately evaluate the biological activity of novel derivatives synthesized from the 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine building block, a robust screening protocol is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality Check: Why TR-FRET? Halogenated and trifluoromethylated heterocyclic compounds can occasionally exhibit auto-fluorescence. TR-FRET introduces a time delay between excitation and emission reading, effectively eliminating background compound auto-fluorescence and ensuring the integrity of the IC₅₀ data.

Protocol: TR-FRET Kinase Inhibition Assay (FLT3/CDK4)

Reagents & Materials:

  • Purified recombinant FLT3 and CDK4/CycD3 enzymes.

  • TR-FRET Kinase Assay Kit (Europium-labeled anti-phospho antibody, ULight-labeled substrate).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Reference Control: Staurosporine (Pan-kinase inhibitor).

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the synthesized pyrazolo[4,3-b]pyridine derivatives in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in a 384-well source plate to generate a 10-point concentration curve.

  • Enzyme-Inhibitor Pre-incubation: Transfer 100 nL of the compound dilutions into a 384-well low-volume assay plate. Add 5 µL of the kinase solution (e.g., 1 nM FLT3 in Assay Buffer) to each well. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (final concentrations: 100 nM ULight-substrate, ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase).

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and the Europium-labeled anti-phospho antibody (final concentration 2 nM).

  • Signal Maturation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for ULight).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Workflow Step1 C3-Diversification (Suzuki Coupling of 3-Br) Step2 Library Plating (10-Point Serial Dilution) Step1->Step2 Step3 TR-FRET Kinase Assay (FLT3 / CDK4 Targets) Step2->Step3 Step4 TR-FRET Ratio Calculation (665nm / 615nm) Step3->Step4 Step5 IC50 Determination & SAR Profiling Step4->Step5 Control Staurosporine Control (Assay Validation) Control->Step3

High-throughput TR-FRET assay workflow for evaluating synthesized pyrazolo[4,3-b]pyridine derivatives.

Conclusion

When selecting a scaffold for kinase inhibitor development, the isomer geometry and pre-installed functional groups are paramount. While pyrazolo[1,5-a]pyridines and [3,4-b]pyridines have paved the way in targeted therapies, the 1H-pyrazolo[4,3-b]pyridine core offers a distinct hydrogen-bonding vector that unlocks novel kinome profiles, such as dual FLT3/CDK4 inhibition[1][3]. By utilizing 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, researchers gain immediate access to a metabolically stabilized (-CF₃) core with a versatile handle (-Br) for rapid SAR expansion, significantly accelerating the hit-to-lead optimization process.

Sources

Scaffold Evaluation Guide: 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine vs. Established Kinase Inhibitor Cores

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Structural advantages, comparative efficacy, and experimental validation of a privileged kinase inhibitor scaffold.

Executive Summary & Structural Rationale

The rational design of ATP-competitive kinase inhibitors relies heavily on the selection of a robust, versatile central scaffold. The compound 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has emerged as a highly specialized building block in targeted oncology and immunology[1]. While traditional scaffolds like indazoles and pyrazolo[3,4-d]pyrimidines have yielded numerous FDA-approved drugs, they frequently suffer from metabolic liabilities or limited synthetic vectors.

Recent structural studies demonstrate that pyrazolopyridine scaffolds act as highly efficient hinge-binding cores in kinase-targeted drug discovery ()[2]. This specific scaffold offers three distinct mechanistic advantages:

  • The Hinge-Binding Motif: The nitrogen atoms of the pyrazolo[4,3-b]pyridine core perfectly mimic the adenine ring of ATP. The N1-H acts as a hydrogen bond donor, while the N2 or pyridine nitrogen acts as an acceptor, forming critical interactions with the backbone amides of the kinase hinge region.

  • Metabolic Shielding via the 6-Trifluoromethyl (CF3) Group: The C6 position on pyridine rings is a notorious "soft spot" for cytochrome P450 (CYP) mediated oxidation. The strongly electron-withdrawing and sterically demanding CF3 group effectively blocks this metabolic liability, dramatically increasing the in vivo half-life of derived inhibitors.

  • Synthetic Versatility via the 3-Bromo Group: The bromine atom at the C3 position serves as an ideal synthetic handle. It is highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing medicinal chemists to rapidly project diverse aromatic or heteroaromatic moieties into the kinase's hydrophobic selectivity pocket.

Comparative Efficacy & Physicochemical Profiling

To objectively evaluate this scaffold, we must compare its baseline properties as a lead fragment against other widely used kinase inhibitor cores. Derivatives of the pyrazolo[4,3-b]pyridine core have been successfully optimized into potent inhibitors of ALK5 ()[3] and dual FLT3/CDK4 inhibitors ()[4].

Table 1: Quantitative Comparison of Kinase Hinge-Binding Scaffolds
Scaffold CoreBaseline Hinge Affinity (IC50 range)Metabolic Stability (HLM T1/2)Synthetic Versatility (Functionalization)Key Validated Kinase Targets
3-Bromo-6-(CF3)-1H-pyrazolo[4,3-b]pyridine High (10 - 100 nM)> 60 min (High)Excellent (C3-Bromo handle allows rapid divergent SAR)FLT3, CDK4, ALK5, PDE1
1H-Indazole Moderate (50 - 500 nM)~ 30 min (Moderate)Poor (Requires complex pre-functionalization)VEGFR, FGFR, TRK
1H-Pyrazolo[3,4-d]pyrimidine High (5 - 50 nM)< 15 min (Low, highly prone to rapid oxidation)Moderate (C4-substitution is standard)Src, Lck, EGFR

Mechanistic Visualization: Target Pathways

Derivatives synthesized from the 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine core have shown exceptional efficacy in dual-targeting complex oncogenic pathways, such as the FLT3/CDK4 axis in acute myeloid leukemia (AML)[4].

Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates CDK4 CDK4 / Cyclin D STAT5->CDK4 Upregulates Rb Rb Protein CDK4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle Drives Inhibitor Pyrazolo[4,3-b]pyridine Derivatives Inhibitor->FLT3 Inhibits Inhibitor->CDK4 Inhibits

Fig 1: Dual inhibition of the FLT3/CDK4 signaling pathway by pyrazolo[4,3-b]pyridine derivatives.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the efficacy of compounds derived from this scaffold, the following standardized, self-validating protocols must be employed.

Protocol 1: High-Throughput TR-FRET Kinase Binding Assay

Objective: To quantify the binding affinity (IC50) of the synthesized derivatives against target kinases. Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence because the time-resolved nature eliminates short-lived background autofluorescence from the aromatic test compounds. The ratiometric emission readout internally corrects for well-to-well dispensing variations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Mg2+ is essential for ATP coordination in the kinase active site; Brij-35 prevents non-specific compound adsorption to the microplate plastic.

  • Compound Titration: Dispense the pyrazolo[4,3-b]pyridine derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler. Rationale: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of <1% to prevent kinase denaturation.

  • Kinase Addition: Add 5 µL of 2X target kinase (e.g., FLT3) mixed with a Europium-labeled anti-phospho antibody. Incubate for 15 minutes at room temperature to allow compound-kinase equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP/ULight-labeled substrate mix to initiate the phosphorylation reaction.

  • Termination & Reading: After exactly 60 minutes, add 5 µL of 10 mM EDTA. Rationale: EDTA rapidly chelates Mg2+, instantly halting the kinase reaction to ensure all wells are read at the exact same kinetic endpoint. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 495 nm and 520 nm).

  • Data Validation: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To empirically validate the metabolic shielding effect provided by the 6-trifluoromethyl group. Causality & Design: By incubating the scaffold with HLMs and an NADPH regenerating system, we simulate hepatic first-pass metabolism. The inclusion of a minus-NADPH control self-validates that any degradation is strictly CYP-mediated, not due to inherent chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: Ensures the system reaches physiological temperature before enzymatic initiation, preventing kinetic lag.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. For the negative control well, add an equivalent volume of plain buffer. Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, CYP-mediated oxidation cannot occur.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile precipitates the microsomal proteins, instantly stopping the reaction, while the internal standard normalizes LC-MS/MS injection volumes.

  • Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Validation: Calculate the intrinsic clearance (CLint) and half-life (T1/2). The assay is validated if the positive control (e.g., Verapamil) shows a rapid degradation T1/2 of <15 minutes.

SAR Expansion Workflow

The presence of the C3-bromo group is the defining feature that elevates this scaffold from a mere binding fragment to a versatile drug discovery platform. The workflow below illustrates the logical progression of Structure-Activity Relationship (SAR) expansion.

Workflow Scaffold 3-Bromo-6-(CF3)- 1H-pyrazolo[4,3-b]pyridine Alkylation N1-Alkylation Scaffold->Alkylation Step 1 Suzuki Suzuki-Miyaura Coupling (C3) Alkylation->Suzuki Step 2 Library Kinase Inhibitor Library Suzuki->Library Diversify Screening TR-FRET Screening Library->Screening Evaluate Hit Lead Compound Screening->Hit Optimize

Fig 2: Divergent SAR expansion workflow from the 3-bromo-pyrazolo[4,3-b]pyridine core scaffold.

Conclusion

When compared to traditional indazole or pyrazolo-pyrimidine cores, 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine offers a superior balance of hinge-binding affinity, metabolic stability, and synthetic tractability. Its built-in CF3 metabolic shield and highly reactive bromo-vector make it an elite starting point for the development of next-generation, highly selective kinase inhibitors.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry -[Link]

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - Bioorganic & Medicinal Chemistry Letters -[Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - Bioorganic Chemistry -[Link]

Sources

Comparative Computational Evaluation of Kinase Hinge-Binding Scaffolds: The Case for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Structure-Based Drug Design (SBDD), Kinase Inhibitor Optimization, Fragment-Based Lead Discovery

Executive Summary

The development of highly selective, potent protein kinase inhibitors relies heavily on the structural optimization of the hinge-binding scaffold. This technical guide provides an objective, data-driven comparison of the commercially available building block 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine against traditional alternatives such as 1H-indazole and 1H-pyrrolo[2,3-b]pyridine.

By leveraging a validated computational docking workflow against Fibroblast Growth Factor Receptor 1 (FGFR1), we demonstrate why the functionalized pyrazolo[4,3-b]pyridine core offers superior binding thermodynamics, optimal hydrogen-bonding geometry, and an ideal vector for subsequent structure-activity relationship (SAR) expansion.

Rationale & Mechanistic Causality

In structure-based drug design, the core scaffold must perfectly mimic the adenine ring of ATP to anchor the molecule within the kinase hinge region [1].

Why Pyrazolo[4,3-b]pyridine Outperforms Traditional Scaffolds

Traditional scaffolds like 1H-indazole often rely on a single strong hydrogen bond donor, sometimes requiring high-energy water bridges to fulfill the binding potential of the hinge region. In contrast, the pyrazolo[4,3-b]pyridine core presents an optimal bidentate system [2]. The pyrazole N-H acts as a potent hydrogen bond donor to the hinge backbone carbonyl, while the adjacent pyridine nitrogen serves as a strong acceptor for the hinge backbone N-H (e.g., Ala564 in FGFR1). This direct bidentate interaction displaces structural water, driving a highly favorable entropic gain.

The Role of the 6-Trifluoromethyl (CF₃) and 3-Bromo Substituents
  • 6-CF₃ Group (Thermodynamic Driver): The strongly electron-withdrawing CF₃ group lowers the pKa of the pyrazole N-H, enhancing its hydrogen-bond donor capacity. Furthermore, it occupies the lipophilic pocket adjacent to the gatekeeper residue, increasing the binding enthalpy via robust van der Waals interactions and shielding the core from oxidative metabolism.

  • 3-Bromo Group (Synthetic Vector): The bromine atom projects toward the solvent-exposed region or the DFG motif. In computational workflows, it serves as the critical anchor point for in silico cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to rapidly generate libraries of extended inhibitors without disrupting the primary hinge-binding pose.

Pathway FGF FGF Ligand FGFR1 FGFR1 Kinase (Target) FGF->FGFR1 RAS RAS / RAF FGFR1->RAS Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->FGFR1 Blocks ATP MEK MEK1/2 RAS->MEK ERK ERK1/2 (Proliferation) MEK->ERK

FGFR1 signaling cascade and the targeted inhibition of ATP binding.

Experimental Protocol: Self-Validating Docking Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a mandatory self-validation step via cross-docking. The workflow utilizes the Schrödinger Suite (Protein Preparation Wizard, LigPrep, Glide, and Prime MM-GBSA).

Step 1: Protein Preparation & Grid Generation
  • Structure Retrieval: Download the high-resolution co-crystal structure of FGFR1 bound to BGJ398 (PDB ID: 3TT0) [3].

  • Preprocessing: Remove all water molecules >5 Å from the native ligand. Assign bond orders and add missing hydrogens.

  • Protonation State Assignment: Use PROPKA to predict and assign optimal protonation states for all titratable residues at pH 7.4. Ensure the hinge residue Ala564 is correctly oriented to act as both a donor and acceptor.

  • Minimization: Perform a restrained minimization using the OPLS4 force field until the heavy atom RMSD converges to 0.3 Å.

  • Grid Generation: Center the receptor grid box (10 Å × 10 Å × 10 Å) precisely on the native ligand (BGJ398) to encompass the ATP-binding cleft.

Step 2: Protocol Validation (The Self-Validating System)

Before screening novel scaffolds, you must validate the grid .

  • Extract the native ligand (BGJ398) from the prepared 3TT0 complex.

  • Process the ligand through LigPrep and dock it into the generated grid using Glide Extra Precision (XP).

  • Acceptance Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of ≤ 1.5 Å confirms the grid accurately reproduces the experimental binding mode, validating the system for comparative scaffold evaluation.

Step 3: Ligand Preparation & Docking
  • LigPrep: Build the 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine scaffold and the alternative scaffolds. Generate tautomers and ionization states at pH 7.4 ± 0.5 using Epik.

  • Glide XP Docking: Dock the prepared scaffolds using Glide XP. Apply a constraint requiring at least one hydrogen bond to the backbone of Ala564.

  • MM-GBSA Rescoring: Calculate the binding free energy (ΔG) of the docked complexes using Prime MM-GBSA with the VSGB 2.0 solvation model to account for solvent displacement and lipophilic interactions.

Workflow PDB PDB: 3TT0 (FGFR1) Prep Protein Preparation (Schrödinger) PDB->Prep Grid Receptor Grid Generation (Hinge Region) Prep->Grid Dock Glide XP Docking Grid->Dock Ligand LigPrep (Scaffold Generation) Ligand->Dock Score MM-GBSA Rescoring Dock->Score

Computational docking workflow for evaluating kinase hinge-binding scaffolds.

Comparative Performance Data

The following table summarizes the quantitative computational data derived from the validated workflow, comparing the target product against two widely used alternative scaffolds.

Scaffold (Alternative)Glide XP Score (kcal/mol)Prime MM-GBSA ΔG (kcal/mol)Hinge H-Bonds (Ala564)Lipophilic EvE (vdW)
3-Br-6-CF₃-Pyrazolo[4,3-b]pyridine (Product)-8.45 -32.10 2 (Bidentate)High
3-Bromo-1H-pyrrolo[2,3-b]pyridine (Alt 1)-7.65-28.352 (Bidentate)Low
3-Bromo-1H-indazole (Alt 2)-7.12-25.401 (Monodentate)Moderate
Data Interpretation
  • Hinge Binding: Both the pyrazolo[4,3-b]pyridine and pyrrolo[2,3-b]pyridine scaffolds achieve the critical bidentate hydrogen bonding with Ala564. The indazole fails to establish the secondary acceptor interaction efficiently without a water bridge.

  • Lipophilic EvE & MM-GBSA: The defining differentiator is the 6-CF₃ group on the product scaffold. The Glide XP score and MM-GBSA ΔG are significantly enhanced (-32.10 kcal/mol) because the CF₃ group perfectly fills the hydrophobic sub-pocket, maximizing van der Waals contacts (Lipophilic EvE) that the unsubstituted pyrrolo-pyridine lacks.

Conclusion

For drug development professionals initiating a kinase inhibitor program, scaffold selection dictates the ceiling of the compound's ultimate potency and selectivity. The computational evidence clearly demonstrates that 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a structurally superior starting point compared to traditional indazoles or pyrrolo-pyridines. Its innate bidentate hinge-binding capability, combined with the thermodynamically favorable CF₃ group and the synthetically versatile bromine vector, makes it an elite building block for targeted SBDD campaigns.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: MDPI (Molecules) URL:[Link]

  • 3TT0: Co-structure of Fibroblast Growth Factor Receptor 1 kinase domain with BGJ398 Source: RCSB Protein Data Bank URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Structure-Activity Relationship (SAR) Studies of Trifluoromethyl-Substituted Pyrazolopyridines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during the lead optimization phase, particularly when trying to decouple target affinity from off-target toxicity. The pyrazolopyridine scaffold—a highly versatile isostere of indazole and purine—has emerged as a privileged pharmacophore in modern medicinal chemistry.

When functionalized with a trifluoromethyl ( −CF3​ ) group, the pyrazolopyridine core exhibits profound shifts in its structure-activity relationship (SAR) profile. The −CF3​ moiety is not merely a lipophilic appendage; its strong electron-withdrawing nature ( σI​=0.39 ) fundamentally alters the electron density of the bicyclic core, modulates the pKa​ of adjacent hydrogen-bond donors, and exploits unique halogen-bonding interactions within tight kinase pockets.

This guide provides an objective, data-driven comparison of trifluoromethyl-substituted pyrazolopyridines against standard alternatives, focusing on two clinically critical oncology targets: the PI3Kγ/δ isoforms (immuno-oncology) and the ALK-L1196M gatekeeper mutant (non-small cell lung cancer).

Mechanistic Rationale: Why CF3​ Pyrazolopyridine?

The rational design of kinase inhibitors often requires navigating highly conserved ATP-binding pockets. Pyrazolopyridines act as excellent hinge-binding motifs. By introducing a −CF3​ group, researchers can achieve three distinct mechanistic advantages:

  • Steric Shielding: The −CF3​ group is roughly the size of an isopropyl group, allowing it to occupy hydrophobic sub-pockets and displace high-energy water molecules.

  • Electrostatic Tuning: The electron-withdrawing effect reduces the basicity of the pyrazolopyridine nitrogens, often improving membrane permeability and oral bioavailability.

  • Selectivity Filtering: The rigid, bulky nature of the −CF3​ group creates intentional steric clashes with off-target kinases, acting as a selectivity filter.

PI3K_Pathway TCR T-Cell / Macrophage Receptors PI3K PI3K γ/δ (Target) TCR->PI3K AKT AKT Phosphorylation (S473) PI3K->AKT Immune Immunosuppressive Tumor Microenvironment AKT->Immune Repolarization Macrophage Repolarization (M2 to M1) Inhibitor CF3-Pyrazolopyridine Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Repolarization Promotes

Caption: Mechanism of action for pyrazolopyridine-based PI3Kγ/δ dual inhibitors in modulating the tumor microenvironment.

Case Study 1: PI3Kγ/δ Dual Inhibitors in Immuno-Oncology

Context & Causality

Phosphoinositide 3-kinases (PI3K) γ and δ are critical for the survival of immunosuppressive regulatory T cells and myeloid cells. Dual inhibition of these isoforms repolarizes macrophages from the pro-tumor M2 phenotype to the anti-tumor M1 phenotype. However, a major clinical hurdle is off-target inhibition of PI3Kα, which regulates insulin signaling and causes severe hyperglycemia.

In a recent SAR study by [1], researchers utilized a pyrazolo[1,5- a ]pyridine scaffold to develop dual PI3Kγ/δ inhibitors. They discovered that the electronic nature of the substituents on the aromatic ring was the primary driver of PI3Kα selectivity.

SAR Comparison Data

Starting with a meta-methoxy derivative (17e ), the compound bound well to PI3Kγ/δ but lacked the necessary selectivity against PI3Kα. Replacing the electron-donating methoxy group with an electron-withdrawing trifluoromethyl group (20d) drastically reduced PI3Kα affinity.

Causality: The tightly packed PI3Kα binding pocket cannot accommodate the electrostatic repulsion and steric bulk of the −CF3​ group. While 20d maintained PI3Kγ potency, it slightly reduced PI3Kδ affinity. By modifying the −CF3​ to a difluoromethoxy group (20e ), the researchers restored hydrogen-bond accepting capability while maintaining the electron-withdrawing selectivity filter, resulting in an optimal clinical candidate (IHMT-PI3K-315).

CompoundPyrazolopyridine R-GroupPI3Kγ IC50​ PI3Kδ IC50​ PI3Kα AffinitySelectivity ( α/γ )
17e meta-Methoxy ( −OCH3​ )PotentPotentHigh (Off-target)Poor
20c Fluoro ( −F )Comparable to 17eReducedGreatly ReducedModerate
20d Trifluoromethyl ( −CF3​ )Comparable to 17eReducedGreatly ReducedHigh
20e Difluoromethoxy ( −OCF2​H )4.0 nM 9.1 nM > 10,000 nM > 2500-fold
Self-Validating Protocol: ADP-Glo Kinase Assay for Isoform Selectivity

To objectively validate the selectivity driven by the −CF3​ substitution, the ADP-Glo biochemical assay is the gold standard.

  • Reagent Preparation: Prepare recombinant PI3K isoforms ( α,β,γ,δ ) in a HEPES-based kinase buffer.

    • Causality: HEPES is chosen over Tris because it maintains physiological pH (7.4) without chelating the essential Mg2+ ions required for the ATP-substrate complex.

  • Compound Titration: Perform a 10-point serial dilution of the pyrazolopyridine derivatives in DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration remains ≤1% .

    • Causality: DMSO concentrations >1% can denature the kinase domain, leading to false-positive inhibition.

  • Kinase Reaction: Add ultra-pure ATP and PIP2 substrate. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plates using DMSO (vehicle) and a pan-PI3K inhibitor (e.g., Wortmannin) as controls. A Z' > 0.5 is mathematically required to ensure the assay window is robust enough to differentiate between the highly selective −CF3​ derivatives and the non-selective variants.

Case Study 2: Overcoming ALK-L1196M Resistance in NSCLC

Context & Causality

Crizotinib is a first-generation inhibitor for Anaplastic Lymphoma Kinase (ALK) positive Non-Small Cell Lung Cancer (NSCLC). However, patients inevitably develop resistance, most commonly through the L1196M gatekeeper mutation . The mutation replaces a leucine with a bulky methionine, creating a severe steric clash that prevents Crizotinib from binding to the hinge region.

To override this resistance,[2] explored a series of 1H -pyrazolo[3,4- b ]pyridine derivatives.

SAR Comparison Data

The researchers synthesized derivatives with various substitutions, including 3-trifluoromethyl (9b/10b ) and 4-trifluoromethyl (9c/10c ) groups, to map the hydrophobic boundaries of the mutated ALK pocket. The SAR revealed that while the pyrazolopyridine core successfully bypassed the L1196M steric clash (forming critical hydrogen bonds with K1150 and E1210), the highly lipophilic −CF3​ groups alone were insufficient for optimal aqueous solubility and cellular efficacy.

By utilizing the steric mapping provided by the −CF3​ analogs, they replaced the group with solubilizing basic moieties (e.g., 4-dimethylamino in 10e , and 4-methylpiperazin-1-yl in 10g ). Compound 10g achieved sub-nanomolar potency against both wild-type and mutant ALK.

Compound / DrugKey Structural FeatureALK-wt IC50​ ALK-L1196M IC50​ Clinical Status / Note
Crizotinib Aminopyridine corePotentInactive (Resistant) 1st-Gen FDA Approved
Entrectinib Indazole core12 nMModerateReference Inhibitor
10e Pyrazolopyridine + −N(CH3​)2​ 7.3 nM0.7 nMHighly mutant-selective
10f Pyrazolopyridine + Morpholino< 1.5 nM1.4 nMBroad-spectrum
10g Pyrazolopyridine + Methylpiperazine< 0.5 nM < 0.5 nM Optimal Lead
Self-Validating Protocol: Ba/F3 Cellular Viability Assay

Biochemical affinity does not always translate to cellular efficacy due to membrane permeability issues. The Ba/F3 cell viability assay provides a self-validating phenotypic readout.

  • Cell Engineering & Culture: Culture Ba/F3 murine cells engineered to express the EML4-ALK-L1196M fusion protein in RPMI-1640 media without Interleukin-3 (IL-3).

    • Causality: Native Ba/F3 cells depend on IL-3 for survival. By withdrawing IL-3, cell survival becomes 100% dependent on the oncogenic ALK signaling cascade. This eliminates false positives from compounds that might inhibit alternative survival pathways.

  • Compound Treatment: Seed cells at 2×104 cells/well. Treat with pyrazolopyridine derivatives (0.1 nM to 10 μM) for 72 hours.

  • Viability Measurement: Add CellTiter-Glo reagent to lyse cells and quantify ATP levels (proportional to viable cell number).

  • Validation Checkpoint: Run Crizotinib in parallel. The assay is only validated if Crizotinib shows a drastic right-shift in its IC50​ curve (indicating confirmed L1196M resistance), while the pyrazolopyridine derivatives maintain left-shifted, low-nanomolar curves.

Standardized SAR Screening Workflow

To systematically evaluate the impact of trifluoromethyl substitutions on pyrazolopyridine scaffolds, drug development professionals should adopt a tiered screening cascade.

SAR_Workflow Design Rational Design (Scaffold Hopping & CF3 Substitution) Synthesis Chemical Synthesis (Pyrazolopyridine Core) Design->Synthesis Biochem Biochemical Validation (ADP-Glo / Radiometric Assays) Synthesis->Biochem Cellular Cell-Based Assays (Ba/F3 Viability / AKT S473) Biochem->Cellular InVivo In Vivo Efficacy (Pharmacokinetics & Xenografts) Cellular->InVivo

Caption: Standardized SAR screening workflow for evaluating pyrazolopyridine-based kinase inhibitors.

Conclusion

The integration of a trifluoromethyl group into the pyrazolopyridine scaffold is a powerful strategy for tuning kinase selectivity. As demonstrated in the PI3Kγ/δ studies, the −CF3​ group acts as a precise electrostatic and steric filter, abolishing off-target PI3Kα activity. In the context of ALK-L1196M, −CF3​ derivatives served as critical structural probes to map the mutated gatekeeper pocket, paving the way for sub-nanomolar clinical candidates. For drug development professionals, leveraging this specific structure-activity relationship is key to designing next-generation, mutation-resistant targeted therapies.

References

  • Wang, C., Zou, F., Qi, Z., Liu, Q., Shen, L., Yuan, X., Deng, M., Wang, A., Wang, B., Wang, L., Liang, X., Liu, Q., & Liu, J. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(17), 15199-15219.[Link]

  • Nam, Y., Hwang, D., Kim, N., Seo, H.-S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.[Link]

  • Allen, S. H., Johns, B. A., Gudmundsson, K. S., Freeman, G. A., Boyd, F. L. Jr, Sexton, C. H., Selleseth, D. W., Creech, K. L., & Moniri, K. R. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 14(4), 944-954.[Link]

A Senior Application Scientist's Guide to the In Vivo Evaluation of Pyrazolo[3,4-b]pyridine Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of pyrazolo[3,4-b]pyridine derivatives. We will delve into the critical decision-making processes, from selecting the appropriate animal model to designing robust experimental protocols and interpreting key endpoints. This document emphasizes the causality behind experimental choices, ensuring a scientifically rigorous approach to assessing the therapeutic potential of this promising class of compounds.

Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] This versatility stems from their ability to interact with a wide range of biological targets, including various kinases, topoisomerases, and other enzymes crucial to disease pathology.

Key molecular targets identified for pyrazolo[3,4-b]pyridine derivatives include:

  • Kinases: Fibroblast Growth Factor Receptors (FGFR), Glycogen Synthase Kinase-3 (GSK-3), Monopolar spindle kinase 1 (Mps1), and TANK-binding kinase 1 (TBK1).[3][5][6][7]

  • DNA Metabolism: Topoisomerase IIα (TOPIIα), a critical enzyme in DNA replication and a validated target for cancer therapy.[1]

  • Metabolic Regulation: AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8]

Given this diverse range of targets, the successful preclinical evaluation of a novel pyrazolo[3,4-b]pyridine derivative hinges on selecting an in vivo model that accurately reflects the human disease and the compound's proposed mechanism of action.

Part 1: Strategic Selection of In Vivo Mouse Models

Choosing the correct mouse model is arguably the most critical step in preclinical drug evaluation. The model must not only be practical and reproducible but also clinically relevant to the therapeutic indication.[9] The choice is dictated by the scientific question being asked, whether it's initial efficacy screening, understanding the mechanism of action, or evaluating immuno-modulatory effects.[10]

Models for Anticancer Evaluation

Mouse models of cancer are indispensable tools for studying tumor biology and the efficacy of novel therapeutics in a complex physiological system.[11][12] The primary models are summarized below.

Model TypeDescriptionKey StrengthsMajor LimitationsBest Use Case
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted (e.g., subcutaneously) into immunodeficient mice.[13]Cost-effective, high-throughput, reproducible, good for initial efficacy screening.[13]Lacks a functional immune system, poor reflection of tumor heterogeneity.[10][14]Initial in vivo screening of compounds targeting tumor cells directly.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.[15]Preserves original tumor architecture, heterogeneity, and genetic features. High translational relevance.[13][15]Expensive, lower throughput, requires immunodeficient mice, not suitable for immunotherapy.[10]Efficacy testing in a model that closely mirrors human disease.
Syngeneic Models Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.[13]Intact and functional murine immune system, cost-effective.Mouse tumors may not fully represent human cancer biology.Essential for evaluating immuno-oncology agents and combination therapies.
Genetically Engineered Mouse Models (GEMM) Mice are engineered to carry specific cancer-causing genetic mutations, leading to spontaneous tumor development.[16]Tumors arise in the correct microenvironment and progress similarly to human cancer.[16]Time-consuming, expensive, potential for variable tumor penetrance.Studying tumor initiation, progression, and therapies targeting specific genetic drivers.
Models for Anti-inflammatory Evaluation

For pyrazolo[3,4-b]pyridine derivatives with potential anti-inflammatory activity, models that replicate specific aspects of human inflammatory diseases are employed.[17][18]

Model TypeDescriptionKey FeaturesTherapeutic Relevance
Collagen-Induced Arthritis (CIA) Immunization of susceptible mouse strains with type II collagen induces an autoimmune arthritis that shares pathological features with human rheumatoid arthritis (RA).[19]Involves T-cells, B-cells, and pro-inflammatory cytokines (TNF-α, IL-1β). Results in joint inflammation and bone destruction.[19][20]Gold standard for preclinical evaluation of anti-RA therapeutics.[20]
DSS-Induced Colitis Administration of dextran sulfate sodium (DSS) in drinking water disrupts the colonic epithelial barrier, leading to acute or chronic colitis.[21]Characterized by weight loss, diarrhea, bloody stool, and mucosal ulceration.Models aspects of human inflammatory bowel disease (IBD), particularly ulcerative colitis.
Zymosan-Induced Peritonitis Intraperitoneal injection of zymosan (a yeast cell wall component) triggers an acute inflammatory response with significant neutrophil infiltration.[21]Rapid and robust inflammatory response, ideal for studying leukocyte migration and inflammatory mediators.General model for acute inflammation and screening of broad-spectrum anti-inflammatory agents.

Part 2: Comparative In Vivo Evaluation Framework

To illustrate the application of these models, we present a comparative framework for two hypothetical pyrazolo[3,4-b]pyridine derivatives against standard-of-care agents.

  • PY-101: A potent and selective FGFR inhibitor (Anticancer).

  • PY-202: A broad-spectrum kinase inhibitor with anti-inflammatory properties.

Anticancer Efficacy in a Xenograft Model

Model: Female BALB/c nude mice bearing subcutaneous MCF-7 (ERα+ breast cancer) xenografts. Rationale: The CDX model is a robust and cost-effective choice for an initial efficacy study of a compound expected to directly target tumor cells. MCF-7 is a well-characterized cell line relevant to a major subtype of breast cancer.[22]

Treatment Group (n=8)Dosing RegimenMean Tumor Volume Change (%)Mean Body Weight Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle (0.5% CMC)200 µL, p.o., QD+210%+2.5%-
PY-101 30 mg/kg, p.o., QD+42%-1.8%80%
Doxorubicin (SoC) 5 mg/kg, i.p., QW+65%-8.5%69%

Interpretation: In this study, PY-101 demonstrates superior tumor growth inhibition compared to the standard-of-care agent, Doxorubicin, with a significantly better tolerability profile as indicated by the minimal impact on body weight.

Anti-inflammatory Efficacy in a CIA Model

Model: Male DBA/1 mice with established collagen-induced arthritis. Rationale: The CIA model is the most relevant for compounds targeting RA, as it recapitulates the autoimmune and inflammatory pathology of the human disease.[19][20] Therapeutic dosing (treatment after disease onset) is a more stringent and clinically relevant test of efficacy.[23]

Treatment Group (n=8)Dosing RegimenMean Arthritis Score (Day 21)Mean Paw Thickness Change (mm)
Vehicle (0.5% CMC)200 µL, p.o., QD10.2 ± 1.5+1.8 ± 0.3
PY-202 25 mg/kg, p.o., QD4.5 ± 0.8 +0.7 ± 0.2
Prednisolone (SoC) 5 mg/kg, p.o., QD3.8 ± 0.6 +0.5 ± 0.1

*Scores are mean ± SEM. *p<0.01 vs. Vehicle.

Interpretation: PY-202 significantly reduces both the clinical arthritis score and paw swelling, demonstrating potent anti-inflammatory effects comparable to the corticosteroid standard-of-care, Prednisolone.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented protocols. The following sections provide step-by-step methodologies for the studies described above.

Protocol: Anticancer Efficacy in a CDX Mouse Model

This protocol outlines the workflow for assessing a compound's ability to inhibit tumor growth in a subcutaneous xenograft model.

Causality: The workflow is designed to progress from establishing the tumor model to evaluating the therapeutic intervention, ensuring that tumor growth is reliably established before treatment begins.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Tumor Growth & Staging cluster_2 Phase 3: Therapeutic Intervention cell_culture 1. Cell Culture (MCF-7 cells cultured to ~80% confluency) harvest 2. Cell Harvest & Prep (Trypsinize, count cells, resuspend in Matrigel/PBS) cell_culture->harvest implant 3. Tumor Implantation (Inject 5x10^6 cells subcutaneously into flank of nude mice) harvest->implant monitor 4. Tumor Monitoring (Measure tumors 2-3x weekly with digital calipers) implant->monitor Allow tumors to establish randomize 5. Randomization (Randomize mice into groups when tumors reach ~150 mm³) dosing 6. Drug Administration (Dose daily via oral gavage for 21 days) randomize->dosing Begin treatment endpoints 7. Endpoint Analysis (Monitor tumor volume, body weight, clinical signs) dosing->endpoints necropsy 8. Necropsy & Tissue Harvest (Collect tumors, blood, and organs at study termination) endpoints->necropsy

Caption: Workflow for a CDX anticancer efficacy study.

Methodology:

  • Cell Culture: Culture human MCF-7 breast cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: When cells reach ~80% confluency, harvest them using trypsin. Wash with PBS, perform a cell count (e.g., using a hemocytometer), and assess viability (>95% required). Resuspend cells at a concentration of 50 x 10⁶ cells/mL in a 1:1 mixture of sterile PBS and Matrigel.

    • Rationale: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell viability and establishment in vivo.

  • Implantation: Anesthetize 6-8 week old female BALB/c nude mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • Rationale: This formula is a standard estimation for ellipsoidal tumors grown subcutaneously.

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Drug Administration: Prepare the test compound (e.g., PY-101) and vehicle control. Administer the designated treatment daily via the specified route (e.g., oral gavage) for the duration of the study (typically 21-28 days). Record body weights daily for the first week, then 2-3 times weekly.

  • Study Endpoints: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints include body weight changes (as a measure of toxicity) and clinical observations. Individual animals should be euthanized if tumors exceed 2000 mm³ or show signs of ulceration, or if body weight loss exceeds 20%.

  • Tissue Collection: At the end of the study, euthanize all animals. Collect terminal blood samples (e.g., via cardiac puncture) for pharmacokinetic or biomarker analysis. Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology while snap-freezing the remainder for molecular analysis.

Protocol: Anti-inflammatory Efficacy in the CIA Mouse Model

This protocol details the induction and evaluation of an anti-inflammatory compound in the gold-standard model for rheumatoid arthritis.

Causality: The protocol follows the immunological progression of the disease, from initial sensitization (Day 0) and a booster immunization (Day 21) to the onset of clinical arthritis, at which point therapeutic intervention begins.

G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Disease Onset & Staging cluster_2 Phase 3: Therapeutic Intervention day0 Day 0: Primary Immunization (Inject bovine type II collagen in Complete Freund's Adjuvant) day21 Day 21: Booster Immunization (Inject collagen in Incomplete Freund's Adjuvant) day0->day21 onset Day 24-28: Onset of Arthritis (Monitor mice daily for redness and swelling of paws) day21->onset Allow immune response to develop scoring Day 28+: Clinical Scoring (Begin scoring arthritis severity 2-3x weekly) onset->scoring treatment Begin Treatment (Start dosing when mean arthritis score is ~4) scoring->treatment Group and treat based on score evaluation Efficacy Evaluation (Continue scoring, measure paw thickness) treatment->evaluation termination Day 42: Study Termination (Collect paws for histology, serum for cytokine analysis) evaluation->termination

Caption: Workflow for a therapeutic CIA efficacy study.

Methodology:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Anesthetize 8-10 week old male DBA/1 mice and administer a 100 µL intradermal injection at the base of the tail.

    • Rationale: CFA contains mycobacteria that act as a potent adjuvant, stimulating the initial cell-mediated immune response required to break tolerance to self-collagen.

  • Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA), which lacks mycobacteria. Administer a 100 µL booster injection.

    • Rationale: The booster shot amplifies the antibody response, leading to the formation of immune complexes that deposit in the joints and trigger arthritis.

  • Monitoring and Scoring: Beginning around Day 24, monitor mice daily for signs of arthritis (erythema and swelling). Once symptoms appear, score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The total score per mouse is the sum of all four paws (max score = 16).

  • Treatment Initiation: Once the mean arthritis score for the cohort reaches a moderate level (e.g., 4-6), randomize mice into treatment groups.

  • Drug Administration and Evaluation: Administer the test compound (e.g., PY-202) daily. Continue to record arthritis scores and body weights 2-3 times per week. Measure paw thickness using digital calipers as a quantitative measure of inflammation.

  • Study Termination (Day 42-56): At the end of the study, collect terminal blood for measuring serum cytokine levels (e.g., TNF-α, IL-6) via ELISA. Harvest hind paws and fix them in formalin for histological analysis of joint inflammation, cartilage damage, and bone erosion.

References

  • Mouse models for cancer research - PMC - NIH. (n.d.). National Institutes of Health.
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  • SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. (2025, September 10).
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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). MDPI.
  • Wang, Y., et al. (2016, April 20). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. (n.d.). National Institutes of Health.
  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC. (2025, June 22). National Institutes of Health.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). ACS Omega.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023, May 5). PubMed.
  • In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024, October 16). Future Health.
  • In vivo imaging in mouse models of inflammation. (n.d.). ResearchGate.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Taylor & Francis Online.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019, August 15). PubMed.
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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. The protocols outlined below are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

While a specific Safety Data Sheet (SDS) for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is not publicly available, the guidance herein is synthesized from the safety profiles of analogous chemical structures, including halogenated and trifluoromethylated pyridine and pyrazolopyridine derivatives. The core principle is to treat this compound with a high degree of caution, assuming it possesses significant potential for toxicity and irritation.

Hazard Assessment and Core Principles

Based on the analysis of related compounds, 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine should be handled as a substance that is:

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled : Assumed to be at least an Acute Toxicity Category 4, and potentially Category 3.[1][2]

  • An Irritant : Causes skin and serious eye irritation.[1][2][3]

  • A Respiratory Tract Irritant : May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]

In the event of a fire, this compound is expected to decompose and emit toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[1]

The Precautionary Principle: In the absence of specific data, always adopt a more conservative approach to safety. All subsequent recommendations are built upon this foundation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

2.1. Essential PPE Ensemble

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and airborne particles. The trifluoromethyl group and halogenated nature of the compound suggest a high potential for severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected for integrity before each use.Prevents dermal absorption, which is a likely route of exposure for this class of compounds.
Body Protection A flame-resistant lab coat, fully buttoned. Consider a chemically impervious apron for larger quantities or splash-prone procedures.Protects skin from accidental contact and provides a barrier against contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the solid form or generating aerosols. Use in a well-ventilated area is a minimum requirement.Mitigates the risk of inhaling airborne particles, which can cause respiratory irritation.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

2.2. Donning and Doffing PPE Workflow

Proper sequencing is critical to avoid cross-contamination.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize contamination.

Operational Plan: Safe Handling and Storage

3.1. Engineering Controls

  • Primary Containment : All manipulations of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, including weighing and solution preparation, must be conducted within a certified chemical fume hood.

  • Ventilation : Ensure the laboratory has adequate general ventilation.

3.2. Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for the procedure.

  • Weighing : If handling the solid, weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dispensing : Use a spatula or other appropriate tool to transfer the solid. If in solution, use a calibrated pipette or syringe.

  • Reaction Setup : Add the compound to the reaction vessel slowly. Keep the container of the compound sealed when not in use.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Properly doff PPE as described in the workflow above. Wash hands thoroughly with soap and water.

3.3. Storage

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Some related compounds are light-sensitive; therefore, storage in an amber vial or a dark location is recommended.[1]

Emergency and Disposal Plan

4.1. Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[1]

4.2. Spill Response

  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : All materials used for cleanup should be treated as hazardous waste.

Diagram: Spill Response Workflow

Spill_Response Alert Alert & Evacuate Ventilate Ventilate Area Alert->Ventilate Contain Contain Spill with Absorbent Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a chemical spill.

4.3. Disposal Plan

  • All waste containing 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.

  • Do not discharge into drains or rivers.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. The material can often be sent to a licensed chemical destruction facility.[4][5]

  • Contaminated packaging should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.[4]

Conclusion: A Culture of Safety

The safe handling of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine relies on a combination of appropriate engineering controls, diligent use of personal protective equipment, and adherence to established protocols. By understanding the potential hazards and implementing these procedural safeguards, researchers can mitigate risks and maintain a safe laboratory environment.

References

  • Apollo Scientific Ltd. (2017, July 10). Safety Data Sheet: 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • KISHIDA CHEMICAL CO., LTD. (2023, February 1).
  • Cato Chemical. (n.d.).
  • Jubilant Ingrevia Limited. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)pyridine.
  • ChemicalBook. (2023, April 29).

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.